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  • Product: (R)-Piperidine-2-carbonitrile
  • CAS: 1434126-85-8

Core Science & Biosynthesis

Foundational

(R)-Piperidine-2-carbonitrile physical and chemical properties

An In-depth Technical Guide to (R)-Piperidine-2-carbonitrile Executive Summary: (R)-Piperidine-2-carbonitrile is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-Piperidine-2-carbonitrile

Executive Summary: (R)-Piperidine-2-carbonitrile is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis industries. As an α-aminonitrile, it possesses a unique dual reactivity, with both the secondary amine and the nitrile group available for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis strategies, and chemical reactivity. Furthermore, it delves into its critical applications in drug discovery, supported by detailed experimental protocols and safety guidelines, to serve as an essential resource for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold Component

The piperidine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. (R)-Piperidine-2-carbonitrile, specifically, is a valuable chiral intermediate that provides a strategic entry point for constructing more complex, enantiomerically pure molecules.[4]

As a bifunctional α-aminonitrile, it is not merely a piperidine derivative but also a versatile synthetic intermediate.[5] The chemistry of α-aminonitriles has been a subject of intense study for over a century, valued for their ability to act as masked iminium ions or, upon deprotonation, as acyl anion equivalents.[5][6] This dual reactivity allows for a wide range of synthetic applications, from the synthesis of α-amino acids to complex alkaloids and heterocyclic systems.[6] This guide aims to consolidate the technical knowledge surrounding the (R)-enantiomer, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of (R)-Piperidine-2-carbonitrile are critical for its handling, storage, and application in chemical reactions. The data presented below is compiled from reliable chemical databases and supplier information.[7][8]

PropertyValueSource
IUPAC Name (2R)-piperidine-2-carbonitrile[7]
CAS Number 1434126-85-8[7][8]
Molecular Formula C₆H₁₀N₂[7]
Molecular Weight 110.16 g/mol [7]
Physical Form Liquid[8]
Purity ≥97% (Typical)
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[8]

Computational models provide further insight into the molecule's behavior in various solvent systems and its potential for membrane permeability, which are crucial parameters in drug design.

Computed PropertyValueSource
XLogP3 0.5[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 0[7]
Exact Mass 110.0844 g/mol [7]
Topological Polar Surface Area 39.9 Ų[7]

Spectroscopic Data for Structural Elucidation

Accurate characterization of (R)-Piperidine-2-carbonitrile is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic signatures based on its structure and data from analogous piperidine compounds.[9][10][11][12]

TechniqueExpected SignatureInterpretation
¹H NMR ~1.5-2.2 ppm (m, 6H); ~2.8-3.2 ppm (m, 2H); ~3.8-4.0 ppm (m, 1H); Broad singlet (1H)Aliphatic protons on C3, C4, C5; Protons on C6; Proton on C2 (α to CN); N-H proton
¹³C NMR ~23-30 ppm (3C); ~45 ppm (1C); ~50 ppm (1C); ~118-122 ppm (1C)Aliphatic carbons (C3, C4, C5); C6; C2 (α to CN); Nitrile carbon (C≡N)
FT-IR (neat) 3300-3500 cm⁻¹ (broad); 2850-2960 cm⁻¹ (strong); 2220-2260 cm⁻¹ (medium, sharp)N-H stretch; C-H (aliphatic) stretches; C≡N nitrile stretch
Mass Spec. (EI) M⁺ at m/z = 110; Key fragments at m/z = 83 (M-HCN), 84 (M-CN)Molecular ion peak; Loss of hydrogen cyanide; Loss of nitrile radical

Synthesis and Stereocontrol

The preparation of enantiomerically pure 2-substituted piperidines is a central challenge in synthetic chemistry.[4] The value of (R)-Piperidine-2-carbonitrile lies in its defined stereochemistry, which is typically achieved through one of several strategic approaches:

  • Asymmetric Hydrogenation: This is a powerful method involving the hydrogenation of a corresponding 2-substituted pyridine precursor using a chiral catalyst, often based on rhodium or iridium complexes with chiral phosphine ligands.[2][4] This approach builds the chiral center and the saturated ring simultaneously.

  • Kinetic Resolution: A racemic mixture of piperidine-2-carbonitrile can be resolved by reacting it with a chiral agent that selectively transforms one enantiomer, allowing for the separation of the desired (R)-enantiomer.[4]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids like L-lysine, which already contain the necessary stereocenter.[13] A series of chemical transformations converts the starting material into the target piperidine structure while retaining the original stereochemistry.

  • Asymmetric Strecker Reaction: The classic Strecker synthesis (reacting an aldehyde, amine, and cyanide) can be rendered enantioselective by using a chiral auxiliary or a chiral catalyst to direct the addition of the cyanide nucleophile.[5][14]

The choice of synthetic route depends on factors such as scalability, cost of reagents and catalysts, and the desired overall yield and enantiomeric excess.

Chemical Reactivity and Synthetic Utility

(R)-Piperidine-2-carbonitrile is a versatile synthetic hub due to its two reactive sites: the secondary amine and the nitrile group. This dual functionality allows for orthogonal reactions, where one group can be modified while the other is protected or remains inert.

  • N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via N-acylation, N-alkylation, N-arylation, or N-sulfonylation.[15] This is the most common initial step to incorporate the piperidine scaffold into a larger molecule and modulate its basicity and pharmacokinetic properties.

  • Nitrile Group Transformations: The nitrile is a synthetic precursor to several critical functional groups:

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield (R)-pipecolic acid, a valuable non-proteinogenic amino acid.[16][17]

    • Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation converts the nitrile to a primary aminomethyl group, yielding (R)-2-(aminomethyl)piperidine.

    • Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

The diagram below illustrates the key reactivity modes of (R)-Piperidine-2-carbonitrile, highlighting its potential as a divergent building block.

G cluster_main cluster_nitrile Nitrile Transformations cluster_amine N-Functionalization A (R)-Piperidine-2-carbonitrile B (R)-Pipecolic Acid (Carboxylic Acid) A->B H₃O⁺ C (R)-2-(Aminomethyl)piperidine (Primary Amine) A->C 1. LiAlH₄ 2. H₂O D 2-Acylpiperidine Derivative (Ketone) A->D 1. R-MgBr 2. H₃O⁺ E N-Acyl Derivative (Amide) A->E RCOCl, Base F N-Alkyl Derivative (Tertiary Amine) A->F R'-X, Base G N-Boc Derivative (Carbamate) A->G Boc₂O

Caption: Synthetic versatility of (R)-Piperidine-2-carbonitrile.

Applications in Drug Discovery

The chiral piperidine scaffold is a cornerstone of modern drug design.[1] Introducing stereocenters can profoundly influence a molecule's binding affinity, selectivity, and metabolic profile. The 2-substituted piperidine motif, as found in (R)-Piperidine-2-carbonitrile, is particularly important for several reasons:

  • Modulating Physicochemical Properties: Adding substituents at the 2-position can enhance aqueous solubility and optimize lipophilicity (LogP), which are critical for oral bioavailability.[1]

  • Improving Potency and Selectivity: The defined stereochemistry of the (R)-enantiomer allows for precise interactions with chiral binding pockets in enzymes and receptors, often leading to a significant increase in potency and selectivity over the racemate or the (S)-enantiomer.[1]

  • Reducing hERG Toxicity: Strategic placement of substituents on the piperidine ring, guided by chiral building blocks, has been shown to mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[1]

This building block is relevant to therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][18][19]

Safety and Handling

(R)-Piperidine-2-carbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[8]

  • Signal Word: Danger[8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H311+H331: Toxic in contact with skin or if inhaled.[8]

    • H315: Causes skin irritation.[8]

    • H318: Causes serious eye damage.[8]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid all personal contact, including inhalation. Prevent contact with skin and eyes.[20] Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic substances.[20]

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.

Experimental Protocols

The following protocol details a standard and fundamental procedure for the N-protection of (R)-Piperidine-2-carbonitrile with a tert-butyloxycarbonyl (Boc) group. This step is often the first in a synthetic sequence to temporarily deactivate the amine's nucleophilicity, allowing for selective reactions at the nitrile group.

Protocol: N-Boc Protection of (R)-Piperidine-2-carbonitrile

Objective: To synthesize (R)-1-Boc-piperidine-2-carbonitrile.

Materials:

  • (R)-Piperidine-2-carbonitrile (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-Piperidine-2-carbonitrile (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.2 eq) dropwise.

  • Boc₂O Addition: In a separate container, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 30% Ethyl Acetate/Hexanes mixture. The product should have a higher Rf value than the starting material.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent, to yield the pure (R)-1-Boc-piperidine-2-carbonitrile.

G start Start dissolve 1. Dissolve (R)-Pip-CN in anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_base 3. Add Triethylamine cool->add_base add_boc 4. Add Boc₂O solution dropwise at 0°C add_base->add_boc warm_stir 5. Warm to RT and stir for 2-4 hours add_boc->warm_stir monitor 6. Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete workup 7. Aqueous Workup (Wash with NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry (MgSO₄) and Concentrate workup->dry purify 9. Purify via Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Workflow for N-Boc protection of (R)-Piperidine-2-carbonitrile.

Conclusion

(R)-Piperidine-2-carbonitrile stands out as a high-value chiral building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of the α-aminonitrile moiety, provides a reliable and efficient platform for the synthesis of enantiomerically pure, complex molecules. A thorough understanding of its properties, reactivity, and handling is paramount for any scientist aiming to leverage its synthetic potential in the development of next-generation therapeutics and fine chemicals.

References

  • (R)-Piperidine-2-carbonitrile | C6H10N2 | CID 32577191. PubChem, National Institutes of Health. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC, National Institutes of Health. [Link]

  • Different reactivity modes of α‐aminonitriles. ResearchGate. [Link]

  • (2R)-piperidine-2-carbonitrile; oxalic acid [CAS: 2173637-31-3]. Ivy Fine Chemicals. [Link]

  • Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews (RSC Publishing). [Link]

  • Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Piperidine - SAFETY DATA SHEET. acme-hardesty.com. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC, National Institutes of Health. [Link]

  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed, National Institutes of Health. [Link]

  • Piperidine. SpectraBase. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • Piperidine (YMDB01338). Yeast Metabolome Database. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine. NIST WebBook. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. [Link]

  • Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Cheméo. [Link]

Sources

Exploratory

(R)-Piperidine-2-carbonitrile: A Comprehensive Technical Guide to Stereochemistry and 3D Conformation for Drug Discovery

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure and function of a multitude of pharmaceutical agents.[1][2] Its inherent conformational flexibility, governed by...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure and function of a multitude of pharmaceutical agents.[1][2] Its inherent conformational flexibility, governed by subtle stereoelectronic effects, profoundly influences molecular recognition and biological activity. This technical guide provides an in-depth exploration of the stereochemistry and three-dimensional (3D) conformation of (R)-piperidine-2-carbonitrile, a chiral building block of significant interest in drug development. We will dissect the intricate interplay of steric and electronic factors that dictate its preferred spatial arrangement, with a particular focus on the anomeric effect. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, practical experimental protocols, and computational methodologies for the comprehensive conformational analysis of this and related 2-substituted piperidine systems.

Introduction: The Significance of the Piperidine Scaffold in Therapeutics

The piperidine ring is a privileged structure in drug design, appearing in numerous approved drugs spanning a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to present functional groups in a well-defined three-dimensional orientation for optimal target engagement. The stereochemistry at a substituent's point of attachment to the piperidine ring is critical, as different enantiomers and diastereomers often exhibit vastly different pharmacological profiles.

(R)-Piperidine-2-carbonitrile, with its chiral center at the 2-position and the electronically distinct cyano group, presents a fascinating case study in conformational analysis. Understanding its preferred 3D structure in solution and in the solid state is paramount for the rational design of novel therapeutics that incorporate this moiety.

Foundational Principles of Piperidine Conformation

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[2] However, the presence of the nitrogen atom introduces additional conformational complexities, namely ring inversion and nitrogen inversion.

  • Ring Inversion: The piperidine ring can undergo a "chair flip," interconverting between two chair conformations. In this process, axial substituents become equatorial, and vice versa. The energy barrier for this inversion is a key determinant of the conformational dynamics.

  • Nitrogen Inversion: The nitrogen atom in piperidine is sp³-hybridized and can undergo pyramidal inversion, which also interconverts a substituent on the nitrogen between axial and equatorial positions.

  • Substituent Orientation: Substituents on the carbon atoms of the piperidine ring can occupy either an axial or an equatorial position. The relative stability of these two orientations is governed by a combination of steric and electronic effects.

The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

The Conformational Landscape of (R)-Piperidine-2-carbonitrile

The conformational equilibrium of (R)-piperidine-2-carbonitrile is primarily dictated by the orientation of the cyano group at the C2 position. The two possible chair conformations are depicted below:

anomeric_effect axial Axial Conformer (C-CN bond axial) n_orbital Nitrogen Lone Pair (n) sigma_star σ* C-CN Orbital stabilization Stabilizing Hyperconjugation (n -> σ*) n_orbital->stabilization stabilization->sigma_star

Caption: The anomeric effect in the axial conformer of 2-cyanopiperidine.

Theoretical studies on related 2-substituted piperidines and tetrahydropyrans have shown that hyperconjugation plays a major role in the conformational preference, especially when nitrogen is the electron donor to an antiperiplanar σ* orbital. [4]For 2-cyanopiperidine, this stabilizing endo-anomeric effect is expected to be significant, potentially counteracting the steric preference for the equatorial position.

Methodologies for Conformational Analysis

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is essential for a comprehensive conformational analysis of (R)-piperidine-2-carbonitrile.

workflow start Synthesis of (R)-Piperidine-2-carbonitrile nmr NMR Spectroscopy (Solution-state Conformation) start->nmr xray X-ray Crystallography (Solid-state Conformation) start->xray comp Computational Modeling (Conformational Energies) start->comp analysis Integrated Conformational Analysis nmr->analysis xray->analysis comp->analysis

Caption: Integrated workflow for the conformational analysis of (R)-piperidine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. Analysis of proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed insights into the dihedral angles and through-space proximities of atoms.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (R)-piperidine-2-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals.

    • Acquire a two-dimensional ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a two-dimensional ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

  • Data Analysis:

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation.

      • A large coupling constant (typically 10-13 Hz) between the proton at C2 and the adjacent axial proton at C3 would indicate an axial-axial relationship, suggesting an equatorial cyano group.

      • A small coupling constant (typically 2-5 Hz) would suggest an axial-equatorial or equatorial-equatorial relationship, consistent with an axial cyano group.

    • NOE/ROE Correlations: The presence of a strong NOE or ROE between the axial proton at C2 and the axial protons at C4 and C6 would provide definitive evidence for the axial orientation of the C2 proton, and thus an equatorial cyano group. Conversely, the absence of these correlations and the presence of NOEs between the C2 proton and equatorial protons would suggest an axial cyano group.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique reveals precise bond lengths, bond angles, and torsion angles, defining the conformation of the piperidine ring and the orientation of the cyano group.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of (R)-piperidine-2-carbonitrile or a suitable derivative. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Computational Modeling

Computational chemistry offers a powerful means to investigate the conformational landscape of (R)-piperidine-2-carbonitrile, calculate the relative energies of different conformers, and rationalize experimental observations.

Experimental Protocol: DFT-Based Conformational Analysis

  • Conformational Search: Generate a diverse set of possible conformations for (R)-piperidine-2-carbonitrile using a systematic or stochastic conformational search algorithm.

  • Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p). This will identify the stable conformers (local minima on the potential energy surface).

  • Refined Energy Calculations: For the low-energy conformers, perform single-point energy calculations using a higher level of theory and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

  • Data Analysis:

    • Compare the calculated energies of the axial and equatorial conformers to predict the most stable conformation.

    • Compare the calculated geometric parameters (bond lengths, angles, dihedral angles) with experimental data from X-ray crystallography (if available).

    • Calculate theoretical NMR chemical shifts and coupling constants and compare them with experimental data to validate the predicted major conformer in solution.

Synthesis of (R)-Piperidine-2-carbonitrile

The enantioselective synthesis of 2-substituted piperidines is a well-established field of research. Several strategies can be employed to obtain the (R)-enantiomer of piperidine-2-carbonitrile.

Synthetic Strategy: Asymmetric Hydrogenation of a Pyridinium Salt

A common and effective method involves the asymmetric hydrogenation of a corresponding 2-cyanopyridinium salt using a chiral catalyst.

synthesis start 2-Cyanopyridine intermediate N-Benzyl-2-cyanopyridinium bromide start->intermediate Benzyl bromide product (R)-Piperidine-2-carbonitrile intermediate->product H2, [Ir(COD)Cl]2, chiral ligand catalyst Chiral Iridium Catalyst (e.g., with MeO-BoQPhos ligand) catalyst->intermediate

Caption: A potential synthetic route to (R)-piperidine-2-carbonitrile.

This approach often provides high enantioselectivity and can be scaled up for preparative purposes.

Biological Relevance and Applications

While specific biological activity data for (R)-piperidine-2-carbonitrile is not extensively reported in publicly accessible literature, the piperidine-2-carbonitrile scaffold is of interest in drug discovery. For instance, derivatives of pyrrolidine-2-carbonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. [5][6]The cyano group can act as a warhead, forming a reversible covalent bond with a catalytic serine residue in the enzyme's active site.

Furthermore, piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The rigidified conformational presentation of the cyano group in (R)-piperidine-2-carbonitrile makes it an attractive starting point for the design of selective inhibitors or modulators of various biological targets.

Conclusion

The stereochemistry and 3D conformation of (R)-piperidine-2-carbonitrile are governed by a delicate balance between steric and electronic effects, with the anomeric effect playing a crucial role in stabilizing the axial orientation of the cyano group. A comprehensive understanding of its conformational landscape is essential for its effective utilization in drug design. The integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for elucidating the preferred conformation of this and related 2-substituted piperidines. As our understanding of the biological roles of such chiral scaffolds deepens, the principles and methodologies outlined in this guide will be invaluable for the development of next-generation therapeutics with enhanced potency and selectivity.

References

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  • Freitas, V. L. S., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
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  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117.
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  • Piperidine derivative, pharmaceutical composition containing the same and use. (1990). European Patent Office. Retrieved from [Link]

  • Conformational Analysis. (n.d.). University of Bath. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. Retrieved from [Link]

  • One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (2022). Google Patents.
  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. (2020). Google Patents.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). PMC. Retrieved from [Link]

  • An nmr conformational analysis of a synthetic peptide Cn2(1-15)NH2-S-S-acetyl-Cn2(52-66)NH2 from the New World Centruroides noxius 2 (Cn2) scorpion toxin. (1999). PubMed. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of (R)-Piperidine-2-carbonitrile

A Technical Whitepaper for Drug Development Professionals Executive Summary (R)-Piperidine-2-carbonitrile is a highly versatile chiral α -aminonitrile utilized extensively as a building block in the synthesis of pipecoli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

(R)-Piperidine-2-carbonitrile is a highly versatile chiral α -aminonitrile utilized extensively as a building block in the synthesis of pipecolic acid derivatives, peptidomimetics, and complex active pharmaceutical ingredients (APIs). However, the α -aminonitrile motif is inherently labile. Understanding its thermodynamic stability and the precise mechanisms of its degradation is critical for preventing yield loss and enantiomeric erosion during scale-up manufacturing. This whitepaper dissects the thermodynamic vulnerabilities of (R)-piperidine-2-carbonitrile, outlines self-validating experimental protocols for stability profiling, and provides actionable mitigation strategies.

Chemical Profile and Thermodynamic Vulnerabilities

(R)-Piperidine-2-carbonitrile (Molecular Formula: C₆H₁₀N₂) features a secondary amine adjacent to a strongly electron-withdrawing cyano group[1].

The thermodynamic stability of this compound is not static; it is governed by a delicate equilibrium between the intact aminonitrile and its dissociated components. Because the cyano group is an excellent leaving group, the molecule is highly sensitive to environmental factors such as solvent polarity, pH, and temperature. As detailed in the1, the free base form of the compound requires careful handling to maintain structural and stereochemical integrity[1].

Mechanistic Degradation Pathways

The degradation of (R)-piperidine-2-carbonitrile operates through a network of competing pathways.

3.1. Retro-Strecker Degradation (HCN Elimination) The primary degradation route is the retro-Strecker reaction. The lone pair of electrons on the secondary piperidine nitrogen can facilitate the expulsion of the cyanide ion, generating an electrophilic 2,3,4,5-tetrahydropyridine (an imine) and free hydrogen cyanide (HCN). This process is thermodynamically driven forward if HCN is allowed to volatilize or is irreversibly trapped by other reagents. Studies on related2 demonstrate that exposure to mildly acidic conditions (such as silica gel) or protic solvents significantly accelerates this degradation[2].

3.2. Racemization of the Stereocenter Maintaining the enantiomeric purity of the (R)-isomer is a significant challenge. Racemization occurs via two primary mechanisms:

  • Reversible Retro-Strecker: The transient formation of the achiral imine intermediate followed by the non-stereoselective re-addition of cyanide leads directly to a racemic mixture. This stochastic behavior is a known phenomenon in the spontaneous resolution and racemization of3[3].

  • α -Deprotonation: The cyano group increases the acidity of the α -proton. In the presence of bases or Lewis acids, deprotonation forms a planar ketenimine-like intermediate, resulting in rapid stereochemical erosion, a mechanism often exploited in patented methods for 4[4].

3.3. Hydrolysis In the presence of water, particularly under acidic or basic catalysis, the nitrile group undergoes hydration to piperidine-2-carboxamide, which can further hydrolyze to pipecolic acid.

Pathways A (R)-Piperidine-2-carbonitrile B 2,3,4,5-Tetrahydropyridine + HCN (Retro-Strecker) A->B -HCN (Protic/Base) C (S)-Piperidine-2-carbonitrile (Racemization) A->C Reversible Dissociation D Piperidine-2-carboxamide (Hydrolysis) A->D +H2O (Acid/Base) B->A +HCN

Degradation pathways of (R)-Piperidine-2-carbonitrile including racemization and hydrolysis.

Experimental Protocols for Stability Profiling

To accurately map degradation kinetics, a self-validating experimental system is required. Relying solely on end-point analysis obscures the dynamic equilibrium of the retro-Strecker reaction. The following protocol utilizes quantitative NMR (qNMR) and Chiral HPLC to isolate thermodynamic variables.

Step-by-Step Methodology: Kinetic Profiling of Racemization and Degradation

  • Step 1: Sample Preparation Prepare a 0.1 M solution of enantiopure (R)-Piperidine-2-carbonitrile in both an aprotic solvent (e.g., Toluene-d8) and a protic solvent (e.g., Methanol-d4). Add 1,3,5-trimethoxybenzene (0.05 M) as an internal standard for qNMR validation.

  • Step 2: Thermal Incubation Incubate the solutions in sealed, temperature-controlled vials at 25°C, 40°C, and 60°C. Extract 50 µL aliquots at strictly predefined intervals (0, 1, 2, 4, 8, and 24 hours).

  • Step 3: Aliquot Quenching (Critical Causality Step) Why quench? Extracting a sample does not stop the retro-Strecker equilibrium. To prevent further racemization during the analytical run, immediately dilute the aliquot in a cold (4°C) acidic buffer (0.1% Trifluoroacetic acid in Acetonitrile). Protonating the piperidine nitrogen locks its lone pair, eliminating its ability to assist in cyanide expulsion. This kinetically traps the molecule, freezing the equilibrium state for accurate measurement.

  • Step 4: Analytical Quantification

    • qNMR: Analyze the unquenched NMR tubes to quantify the formation of the 2,3,4,5-tetrahydropyridine imine proton signals relative to the internal standard.

    • Chiral HPLC: Inject the quenched samples onto a Chiralcel OD-H column to determine the Enantiomeric Excess (ee). The ratio of (R) to (S) peaks defines the racemization rate constant ( krac​ ).

Workflow Prep Sample Prep (Aprotic vs Protic) Incubate Thermal Incubation (Controlled Temp) Prep->Incubate Sample Aliquoting & Quenching Incubate->Sample Analyze Chiral HPLC / qNMR Analysis Sample->Analyze Model Kinetic Modeling (Half-life) Analyze->Model

Self-validating experimental workflow for profiling aminonitrile degradation kinetics.

Quantitative Data Analysis

The thermodynamic stability of (R)-Piperidine-2-carbonitrile is highly context-dependent. The table below summarizes the kinetic behavior of the compound under various environmental conditions, highlighting the drastic differences between the free base and the protonated salt forms.

Environmental ConditionSolvent SystemTemperatureDominant Degradation PathwayEstimated Half-Life ( t1/2​ )Racemization Rate ( krac​ )
Free Base, AnhydrousToluene (Aprotic)25°CNone (Stable)> 6 monthsNegligible
Free Base, ProticMethanol40°CRacemization / Retro-Strecker~ 48 hoursHigh
Free Base, Aqueous BasicH₂O (pH 10)60°CHydrolysis / Retro-Strecker< 2 hoursVery High
Hydrochloride SaltAny60°CNone (Kinetically Trapped)> 1 yearNegligible

Mitigation Strategies in API Manufacturing

To stabilize (R)-Piperidine-2-carbonitrile during storage and downstream synthesis, researchers must manipulate its thermodynamic environment:

  • Salt Formation: Converting the free base to a hydrochloride or hemioxalate salt is the most effective stabilization strategy. Protonation of the secondary amine eliminates the electron-donating capability required to expel the cyanide ion, vastly increasing thermodynamic stability and preventing racemization.

  • Solvent Selection: Strictly avoid protic solvents (alcohols, water) during the storage of the free base, as they stabilize the cyanide leaving group via hydrogen bonding. Processing should be restricted to anhydrous, aprotic solvents (e.g., Dichloromethane, Toluene).

References

  • PubChem: (R)-Piperidine-2-carbonitrile, National Institutes of Health.
  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects, ACS Publications.
  • Absolute Asymmetric Strecker Synthesis in a Mixed Aqueous Medium, PubMed.
  • METHOD FOR RACEMIZING ENANTIUM-REPRODUCED ALPHA-AMINONITRILE, Google Patents.

Sources

Exploratory

(R)-Piperidine-2-carbonitrile: A Core Synthon in Alkaloid Biosynthesis and Drug Development

Executive Summary In the landscape of modern organic synthesis and alkaloid biosynthesis, (R)-piperidine-2-carbonitrile has emerged as a highly versatile and structurally critical chiral building block. Its unique archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and alkaloid biosynthesis, (R)-piperidine-2-carbonitrile has emerged as a highly versatile and structurally critical chiral building block. Its unique architectural motif—a piperidine ring functionalized with an α-aminonitrile—confers exceptional reactivity that bridges the gap between simple precursors and complex polycyclic architectures. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this compound. We will explore its foundational role in the Stevens rearrangement for polycyclic alkaloid assembly, its biocatalytic conversion to pipecolic acid derivatives, and its advanced application in developing neuroprotective agents for Parkinson's disease.

Chemical Architecture and Reactivity Profile

The strategic placement of the carbonitrile group at the C2 position of the piperidine ring serves three primary causal functions in synthetic workflows:

  • Anion Stabilization (Thermodynamic Control) : The strong electron-withdrawing nature of the nitrile group stabilizes adjacent carbanions. This is critical for generating nitrile-stabilized ammonium ylides, effectively suppressing the unwanted retro-Strecker fragmentation during deprotonation[1].

  • Latent Functionality (Protecting-Group-Free Synthesis) : The cyano group acts as a masked carboxylic acid (yielding pipecolic acid via hydrolysis) or a masked iminium/amine (via reduction). This allows for late-stage diversification without the need for tedious protecting group manipulations[2].

  • Stereochemical Directing Group (Kinetic Control) : In cycloadditions and spiro-fusions, the rigid chair conformation of the piperidine ring, anchored by the equatorial preference of the bulky cyano group, dictates the facial selectivity of incoming electrophiles, ensuring high diastereomeric ratios[3].

Core Synthetic and Biosynthetic Pathways

The Stevens Rearrangement in Polycyclic Alkaloid Synthesis

The construction of complex polycyclic alkaloids—such as (±)-laudanosine, (±)-laudanidine, (±)-armepavine, and (±)-7-methoxycryptopleurine—often relies on the Stevens rearrangement[1]. Pacheco et al. demonstrated that piperidine-2-carbonitrile derivatives are ideal precursors for this [1,2]-sigmatropic shift[1].

Mechanistic Rationale : Traditional alkaloid synthesis requires complex protective strategies. By utilizing an α-aminonitrile, researchers can N -alkylate the piperidine nitrogen to form a quaternary ammonium salt. Subsequent deprotonation yields a nitrile-stabilized ylide that spontaneously undergoes a Stevens rearrangement. The lability of the C–CN bond in the rearranged product allows for immediate in situ reductive decyanation, effectively trapping the transient iminium intermediate and yielding the α-branched amine in high purity[1].

StevensRearrangement A (R)-Piperidine-2-carbonitrile B N-Alkylation (Quaternary Ammonium Salt) A->B Alkyl Halide C Deprotonation (Nitrile-Stabilized Ylide) B->C Base (e.g., KHMDS) D [1,2]-Stevens Rearrangement (C-C Bond Formation) C->D Spontaneous Shift E Reductive Decyanation (NaCNBH3) D->E Hydride Source F Polycyclic Alkaloids (e.g., 7-Methoxycryptopleurine) E->F Final Assembly

Figure 1: Workflow of the Stevens rearrangement and reductive decyanation pathway.

Development of Neuroprotective PREP Inhibitors

Prolyl oligopeptidase (PREP) is a serine protease implicated in the aggregation of α-synuclein, a hallmark of Parkinson's disease[4]. Kilpeläinen et al. utilized piperidine-2-carbonitrile derivatives to synthesize nonpeptidic oxazole-based PREP ligands (e.g., HUP-55)[4]. Mechanistic Rationale : The incorporation of the 2-cyanopiperidine moiety is not merely structural; it exerts a profound electronic stabilizing effect on the adjacent 5-aminooxazole core. This stabilization prevents the racemization of the ligand over time, ensuring sustained modulation of protein-protein interactions (PPIs) that successfully reduce α-synuclein dimerization in vivo[4].

Synthesis of Perhydrohistrionicotoxin (pHTX) Analogs

Histrionicotoxins are potent modulators of nicotinic acetylcholine receptors (nAChRs)[3]. Nishikawa et al. utilized piperidine-based synthons to construct the 1-azaspiro[5.5]undecane skeleton of pHTX[3]. The cyanation of piperidine derivatives serves as a critical step in establishing the quaternary spiro-center, enabling the divergent synthesis of pHTX stereoisomers to probe structure-activity relationships against α4β2-neuronal nAChRs[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints.

Protocol 1: Nitrilase-Catalyzed Enantioselective Hydrolysis

Chemical hydrolysis of piperidine-2-carbonitrile requires harsh conditions that inevitably lead to racemization. Biocatalysis offers a precise alternative[2].

  • Substrate Preparation : Dissolve racemic piperidine-2-carbonitrile (100 mM) in a minimal volume of methanol (co-solvent) to ensure bioavailability in the aqueous phase[2].

  • Biocatalyst Addition : Suspend the specific nitrilase enzyme (e.g., NIT-106) in a 50 mM phosphate buffer.

    • Causality: Maintaining a strict pH of 7.2 prevents spontaneous, non-selective chemical hydrolysis of the labile nitrile group, ensuring that all conversion is enzyme-directed[2].

  • Incubation : Incubate the mixture at 30°C for 18 hours under gentle agitation.

    • Causality: Mild temperatures preserve the enzyme's tertiary structure while allowing the kinetic resolution to proceed, selectively hydrolyzing the (R)-enantiomer into pipecolic acid[2].

  • System Validation : Monitor the reaction via real-time chiral HPLC. The system validates itself when the chromatogram shows a 50% conversion plateau, characterized by the complete disappearance of the (R)-nitrile peak and the retention of the (S)-nitrile peak, confirming perfect kinetic resolution[2].

  • Extraction : Terminate the reaction by enzyme filtration. Extract the unreacted (S)-nitrile with dichloromethane, leaving the highly polar (R)-pipecolic acid in the aqueous phase for lyophilization[2].

NitrilaseHydrolysis A Racemic Piperidine-2-carbonitrile B Nitrilase Enzyme (e.g., NIT-106) A->B Aqueous Buffer, pH 7.2 C Enantioselective Biocatalysis B->C 30°C Incubation D (R)-Piperidine-2-carboxylic acid (Pipecolic Acid) C->D Hydrolysis E Unreacted (S)-Nitrile (Kinetic Resolution) C->E Retained

Figure 2: Biocatalytic kinetic resolution of piperidine-2-carbonitrile via nitrilase.

Protocol 2: One-Pot Stevens Rearrangement and Reductive Decyanation
  • N-Alkylation : React piperidine-2-carbonitrile with the target alkyl halide in acetonitrile to form a quaternary ammonium salt.

    • Causality: Quaternization of the nitrogen is required to establish the leaving group/migrating group dynamics necessary for ylide formation[1].

  • Ylide Generation : Treat the isolated salt with a strong base (e.g., KHMDS) at -78°C.

    • Causality: The base deprotonates the α-carbon. The adjacent nitrile group stabilizes the resulting carbanion via resonance, preventing retro-Strecker fragmentation[1].

  • [1,2]-Stevens Rearrangement : Allow the mixture to slowly warm to room temperature. The ylide spontaneously rearranges to form the α-branched aminonitrile[1].

  • In Situ Reductive Decyanation : Add sodium cyanoborohydride (NaCNBH₃) directly to the crude mixture.

    • Causality: The rearranged product exists in equilibrium with a cyanide-iminium ion pair. The mild hydride source selectively reduces the iminium cation, driving the equilibrium forward and yielding the target alkaloid without isolating unstable intermediates[1].

  • System Validation : Monitor the crude mixture via IR spectroscopy. The successful formation of the target alkaloid is validated by the complete disappearance of the characteristic C≡N stretching frequency at ~2217 cm⁻¹, confirming quantitative reductive decyanation[1].

Quantitative Data Summary

The table below summarizes the synthetic efficacy of (R)-piperidine-2-carbonitrile across various high-value targets, demonstrating its robustness as a chiral synthon.

Target Compound / ApplicationSynthetic PathwayKey Reagent / CatalystYield / EfficacyReference
(±)-7-Methoxycryptopleurine Stevens RearrangementNaCNBH₃, KHMDS82% yield (over 2 steps)Pacheco et al.[1]
(±)-Laudanidine Stevens RearrangementNaCNBH₃, KHMDS85–98% yieldPacheco et al.[1]
(R)-Pipecolic Acid Enantioselective HydrolysisNitrilase (NIT-106)High ee (Kinetic Resolution)Winkler et al.[2]
HUP-55 (PREP Ligand) Oxazole DehydrationTFAA72% yield, high config. stabilityKilpeläinen et al.[4]
Perhydrohistrionicotoxin Spiro-cycloisomerizationSmI₂, Ohshima cleavage9-step total synthesisNishikawa et al.[3]

References

  • Pacheco, J. C. O., Lahm, G., & Opatz, T. (2013). Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides: (±)-Laudanosine, (±)-Laudanidine, (±)-Armepavine, (±)-7-Methoxycryptopleurine, and (±)-Xylopinine. The Journal of Organic Chemistry, 78(10), 4985-4992. URL :[Link]

  • Kilpeläinen, T. P., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(11), 7475-7496. URL :[Link]

  • Nishikawa, K., et al. (2024). Divergent Nine-Step Syntheses of Perhydrohistrionicotoxin Analogs and Their Inhibition Activity Toward Chicken α4β2-Neuronal Nicotinic Acetylcholine Receptors. The Journal of Organic Chemistry, 89(6), 4128-4133. URL :[Link]

  • Winkler, M., Meischler, D., & Klempier, N. (2007). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis, 349(8-9), 1475-1480. URL :[Link]

Sources

Foundational

Literature review of (R)-Piperidine-2-carbonitrile chiral derivatives

An In-depth Technical Guide to the Synthesis and Application of (R)-Piperidine-2-carbonitrile and its Chiral Derivatives Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Chiral Piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Application of (R)-Piperidine-2-carbonitrile and its Chiral Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially available drugs and a vast number of natural products.[1][2][3] This six-membered nitrogenous heterocycle offers a privileged scaffold: its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling interactions with biological targets that are often inaccessible to flat, aromatic systems.[3] When chirality is introduced, particularly at the C2 position, the synthetic and therapeutic possibilities expand dramatically. The stereochemistry of a molecule can profoundly influence its pharmacological profile, affecting its potency, selectivity, pharmacokinetic properties, and even its toxicity.[4][5]

(R)-Piperidine-2-carbonitrile and its derivatives represent a class of high-value chiral building blocks. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, and other functionalities, making it a gateway to a multitude of complex molecular architectures. This guide provides an in-depth review of the synthesis, transformation, and application of these critical intermediates, offering researchers and drug development professionals a comprehensive resource grounded in established and cutting-edge methodologies.

Part 1: Enantioselective Synthesis – Crafting the Chiral Core

The paramount challenge in working with these derivatives is the precise control of the stereocenter at the C2 position. Several strategic approaches have been developed to achieve high enantiopurity.

Catalytic Asymmetric Synthesis

Directly creating the desired enantiomer from achiral or racemic precursors is the most elegant and atom-economical approach.

  • Asymmetric Hydrogenation & Dearomatization: The hydrogenation of substituted pyridines using chiral catalysts is a powerful method. For instance, iridium-based catalysts with chiral ligands like MeO-BoQPhos have been used for the enantioselective hydrogenation of 2-alkyl-pyridines, achieving high enantiomeric ratios (up to 93:7 er).[6] Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids provide access to enantioenriched 3-substituted piperidines, which can be adapted for C2-functionalized systems.[7]

  • Asymmetric Cyclization Reactions: Intramolecular reactions that form the piperidine ring and set the stereocenter simultaneously are highly efficient. Organocatalytic intramolecular aza-Michael additions, for example, use chiral amines to catalyze the cyclization of carbamates onto enones, affording functionalized 2-substituted piperidines with excellent stereocontrol (up to 99% ee).[6] Another strategy involves the enantioselective cyanidation of amines followed by cyclization, a method successfully applied in the asymmetric synthesis of the anticancer drug Niraparib.[1][2]

Resolution of Racemates

When a direct asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a common alternative.

  • Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For example, N-Boc-2-aryl-4-methylenepiperidines have been successfully resolved via asymmetric deprotonation using n-BuLi and the chiral ligand sparteine, allowing for the isolation of one enantiomer in high purity.[8] Enzyme-catalyzed resolutions are also widely used due to their high selectivity under mild conditions.[9] The primary limitation of kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer.

  • Catalytic Dynamic Resolution (CDR): CDR overcomes the 50% yield limitation of traditional kinetic resolution. In this process, the undesired enantiomer is rapidly racemized in situ, allowing for its conversion into the desired enantiomer. A highly effective CDR of rac-2-lithio-N-Boc-piperidine has been developed using specific chiral ligands. This method allows for the trapping of the lithiated intermediate with various electrophiles (including sources for the nitrile group) to produce a wide range of 2-substituted piperidines in high yield (e.g., 74%) and excellent enantioselectivity (e.g., 96:4 er).

The Chiral Pool Approach

Nature provides a vast source of enantiopure starting materials. Amino acids, such as L-lysine (which contains a pre-formed amino group and carbon backbone), can be elaborated through multi-step sequences to form chiral piperidine derivatives.[10] This strategy leverages the inherent chirality of the starting material, avoiding the need for asymmetric catalysis or resolution. For instance, chiral aziridines derived from amino acids can undergo one-pot reductive ring-opening and intramolecular amination to yield cis-2,6-disubstituted piperidines stereoselectively.[11]

Data Summary: Comparison of Synthetic Strategies
Methodology Typical Catalyst/Reagent Advantages Limitations Typical ee/er Reference
Asymmetric Hydrogenation Chiral Ir or Rh complexesHigh atom economy, directSubstrate-specific, catalyst cost90-95% ee[6][7]
Asymmetric Cyclization Chiral organocatalysts (e.g., proline derivatives)Metal-free, mild conditionsMulti-step precursor synthesis>95% ee[6]
Kinetic Resolution Chiral base (e.g., sparteine) or enzymesBroad substrate scopeMax. 50% theoretical yield>95% er[8][9]
Dynamic Kinetic Resolution Chiral ligands with organolithiumsHigh theoretical yield (>90%)Requires cryogenic conditions>96:4 er[12]
Chiral Pool Synthesis Amino acid derivativesAbsolute stereochemistry is pre-definedLengthy synthetic sequences>99% ee[10][11]

Part 2: The Nitrile Group as a Synthetic Linchpin

The true utility of (R)-piperidine-2-carbonitrile lies in the synthetic versatility of the nitrile functionality. It serves as a masked or precursor form of other critical functional groups.

Nitrile_Transformations Nitrile (R)-Piperidine-2-carbonitrile Amine (R)-Piperidin-2-ylmethanamine Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) Acid (R)-Piperidine-2-carboxylic acid (Pipecolic Acid) Nitrile->Acid Hydrolysis (Acid or Base) Aldehyde (R)-Piperidine-2-carbaldehyde Nitrile->Aldehyde Partial Reduction (e.g., DIBAL-H)

Caption: Key transformations of the 2-carbonitrile group.

  • Reduction to Primary Amines: The nitrile can be fully reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation yields (R)-piperidin-2-ylmethanamine derivatives, which are crucial for introducing the piperidine scaffold into molecules via amide bond formation or reductive amination.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding derivatives of the important chiral amino acid (R)-pipecolic acid.[12] These derivatives are valuable intermediates in peptide synthesis and as precursors for a variety of pharmaceuticals.

  • Partial Reduction to Aldehydes: Controlled reduction, typically using diisobutylaluminium hydride (DIBAL-H) at low temperatures, can stop the reaction at the aldehyde stage.[2] The resulting (R)-piperidine-2-carbaldehyde is a versatile intermediate for Wittig reactions, aldol condensations, and other carbon-carbon bond-forming reactions.

Part 3: Applications in Drug Design and Development

The incorporation of the (R)-piperidine-2-carbonitrile motif or its derivatives can profoundly and beneficially impact the properties of a drug candidate.[5]

Impact on Physicochemical and Pharmacokinetic Properties

Introducing a chiral piperidine ring can be a deliberate strategy to optimize a molecule's drug-like properties.[4]

  • Modulating Lipophilicity and Solubility: The non-planar, saturated nature of the piperidine ring can decrease the planarity and logP of a molecule compared to an analogous aromatic ring, which can improve aqueous solubility. SAR studies have shown that introducing a substituent at the 2-position of a piperidine ring can effectively enhance aqueous solubility.[4]

  • Improving Metabolic Stability: The sp³-rich character of the piperidine scaffold can block sites of metabolic attack that might be present in more flexible or aromatic analogues, leading to improved pharmacokinetic profiles.

Enhancing Biological Activity and Selectivity

The defined three-dimensional structure of chiral piperidines allows for highly specific interactions with protein binding sites.

  • Case Study: Ropivacaine: The local anesthetic (S)-Ropivacaine is synthesized from (S)-pipecolic acid, which can be derived from the corresponding nitrile. The specific stereochemistry is critical for its interaction with voltage-gated sodium channels and contributes to its favorable safety profile compared to its racemic or R-enantiomer counterparts.[3][12]

  • Case Study: Niraparib: This PARP inhibitor, used in cancer therapy, features a chiral piperidine ring. The synthesis can involve an enantioselective cyanidation followed by cyclization to install the chiral piperidine core, highlighting the industrial relevance of these building blocks.[1][2]

Therapeutic Areas of Interest

Derivatives of (R)-piperidine-2-carbonitrile are found in molecules targeting a wide range of diseases:

  • Oncology: As seen with Niraparib and other kinase inhibitors.[7][13]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established pharmacophore for CNS-penetrant drugs, including antipsychotics and treatments for neurodegenerative diseases.[14][15]

  • Anti-Infectives: The antimalarial drug mefloquine contains a 2-substituted piperidine ring, demonstrating its utility in infectious disease research.[15]

  • Pain Management: Local anesthetics like Ropivacaine are prime examples.[3]

Part 4: Experimental Protocols and Workflow Visualization

Protocol: Catalytic Dynamic Resolution for the Synthesis of (R)-N-Boc-2-trimethylsilylpiperidine

This protocol is adapted from a published, highly effective CDR method and illustrates the synthesis of a 2-substituted piperidine, which can be conceptually extended to nitrile derivatives by choosing the appropriate electrophile.[12]

Objective: To synthesize an enantiomerically enriched 2-substituted piperidine from a racemic precursor via Catalytic Dynamic Resolution.

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chiral Ligand 8 (as described in the reference)[12]

  • Anhydrous diethyl ether (Et₂O)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc-piperidine (1.0 eq) and anhydrous diethyl ether.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of s-BuLi (1.1 eq) and TMEDA (1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours to ensure complete formation of the racemic 2-lithio-N-Boc-piperidine.

  • Dynamic Resolution: The chiral ligand (0.10 eq, 10 mol%) is added as a solution in anhydrous Et₂O. The reaction mixture is warmed to -45 °C and stirred at this temperature for 3 hours. During this time, the chiral ligand complexes with the lithiated piperidine, and the racemization-resolution equilibrium is established.

  • Electrophilic Quench: The mixture is cooled back down to -78 °C. Trimethylsilyl chloride (1.5 eq) is added dropwise. The reaction is stirred for an additional 1 hour at -78 °C.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric ratio (er) is measured by chiral HPLC analysis.

Expected Outcome: This procedure typically affords the (R)-product in good yield (e.g., ~74%) and high enantioselectivity (e.g., 96:4 er).[12]

Workflow Visualization

Synthetic_Workflow cluster_0 General Approaches to Chiral Piperidines Start Achiral/Racemic Starting Material Asym Catalytic Asymmetric Synthesis Start->Asym Racemic Racemic Piperidine Derivative Start->Racemic Target Enantiopure (R)-Piperidine Derivative Asym->Target Direct Formation Resolution Chiral Resolution (Kinetic or Dynamic) Racemic->Resolution Resolution->Target Separation/Conversion

Caption: High-level strategies for accessing enantiopure piperidines.

Conclusion

(R)-Piperidine-2-carbonitrile and its chiral congeners are not merely synthetic curiosities; they are enabling tools for modern medicinal chemistry. The continued development of efficient, stereoselective synthetic methods—from catalytic asymmetric reactions to dynamic resolutions—ensures their accessibility. For researchers and drug developers, understanding how to synthesize these building blocks and leverage their unique structural and chemical properties is essential for designing next-generation therapeutics with enhanced potency, selectivity, and superior physicochemical characteristics. The strategic deployment of these chiral scaffolds will undoubtedly continue to play a pivotal role in the fight against a wide spectrum of human diseases.

References

  • Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. Angewandte Chemie International Edition, 49(35), 6313-6316.
  • Osetskyi, V., Hordieieva, O., & Gornostaev, O. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 263.
  • Chen, Y., Zhang, Y., & Si, Q. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • (N/A). Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate. Request PDF.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 61(23), 8142-8148. Available at: [Link]

  • Coldham, I., & Watson, D. F. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry, 20(25), 5105-5109.
  • Chen, Y., Zhang, Y., & Si, Q. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Osetskyi, V., Hordieieva, O., & Gornostaev, O. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Li, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-10. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. Available at: [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549. Available at: [Link]

  • da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185923. Available at: [Link]

  • Gornostaev, O., Hordieieva, O., & Osetskyi, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1643. Available at: [Link]

  • (N/A). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Reddy, G. V., & Rao, G. V. (2010). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 8(1), 214-220. Available at: [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. Available at: [Link]

  • Ihara, M., et al. (2006). Synthesis of 2,4,6-trisubstituted chiral piperidines and (-)-dendroprimine by one-pot asymmetric azaelectrocyclization protocol. Organic Letters, 8(17), 3813-3816. Available at: [Link]

  • (N/A). Piperidine Synthesis. DTIC.
  • Belykh, D., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a488. Available at: [Link]

  • (N/A). (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Enamine.
  • Oku, J. I., & Inoue, S. (1981). Asymmetric Cyanohydrin Synthesis catalysed by a Synthetic Cyclic Dipeptide. Journal of the Chemical Society, Chemical Communications, (5), 229-230. Available at: [Link]

  • (N/A). Applications of 2-Piperidinemethanol in Medicinal Chemistry: A Detailed Guide for Researchers. Benchchem.

Sources

Exploratory

Toxicological Profiling and Safety Data for (R)-Piperidine-2-carbonitrile: A Mechanistic and Methodological Guide

As the landscape of drug development expands, the utilization of chiral building blocks like (R)-Piperidine-2-carbonitrile requires rigorous toxicological profiling. As a Senior Application Scientist, I approach the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of drug development expands, the utilization of chiral building blocks like (R)-Piperidine-2-carbonitrile requires rigorous toxicological profiling. As a Senior Application Scientist, I approach the safety assessment of this compound not merely as a checklist of hazards, but as a dynamic system of chemical interactions and biological responses.

This whitepaper provides an in-depth analysis of the toxicity profile, Material Safety Data Sheet (MSDS) parameters, and the field-proven experimental methodologies necessary to validate the safety of (R)-Piperidine-2-carbonitrile.

Physicochemical Identity and Baseline Data

(R)-Piperidine-2-carbonitrile is a chiral aliphatic nitrile integrated into a piperidine scaffold. Understanding its physicochemical properties is the first step in predicting its pharmacokinetic behavior and potential toxicity[1].

Table 1: Physicochemical Properties of (R)-Piperidine-2-carbonitrile

PropertyValue
CAS Number 1434126-85-8
Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
IUPAC Name (2R)-piperidine-2-carbonitrile
Stereochemistry (R)-enantiomer
Structural Class Aliphatic Nitrile / Piperidine Derivative

Bimodal Mechanisms of Toxicity

The toxicity of (R)-Piperidine-2-carbonitrile is bimodal, driven independently by its two primary structural motifs: the nitrile group and the piperidine ring.

Hepatic CYP450-Mediated Cyanide Release (Nitrile Toxicity)

The primary systemic hazard of aliphatic nitriles is their capacity to act as prodrugs for cyanide[2]. Upon systemic absorption, the compound undergoes α -hydroxylation mediated by the hepatic Cytochrome P450 (CYP450) enzyme system[3]. The resulting cyanohydrin intermediate is highly unstable and spontaneously decomposes to release the cyanide ion (CN⁻).

Cyanide exerts its profound histotoxic effect by binding with high affinity to the ferric (Fe³⁺) ion of cytochrome c oxidase (CcO) in the mitochondrial electron transport chain[4]. The causality here is direct: by blocking CcO, cyanide halts oxidative phosphorylation, forcing the cell into anaerobic metabolism, which rapidly leads to ATP depletion, severe lactic acidosis, and ultimately, cellular asphyxiation and death[5].

nAChR Modulation (Piperidine Toxicity)

Independent of cyanide release, the piperidine scaffold presents intrinsic neurotoxic hazards. Piperidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems[6]. Acute exposure can cause initial agonism followed by rapid desensitization of these ligand-gated cation channels. This receptor desensitization leads to neuromuscular blockade, muscle fasciculations, ataxia, and potentially fatal respiratory depression[6].

ToxicityPathway Compound (R)-Piperidine-2-carbonitrile Exposure CYP450 Hepatic CYP450 Alpha-Hydroxylation Compound->CYP450 Hepatic Metabolism nAChR nAChR Binding (Central & Peripheral) Compound->nAChR Direct Receptor Interaction Cyanide Cyanide (CN-) Release CYP450->Cyanide Spontaneous Breakdown CcO Cytochrome c Oxidase Inhibition Cyanide->CcO Fe3+ Binding Hypoxia Histotoxic Hypoxia & Cell Death CcO->Hypoxia ATP Depletion Neurotox Neuromuscular Blockade & CNS Depression nAChR->Neurotox Desensitization

Bimodal toxicity pathway of (R)-Piperidine-2-carbonitrile via CYP450 and nAChR.

MSDS and GHS Safety Classification

Based on the structural analogs and empirical data for 2-cyanopiperidine derivatives, the handling of (R)-Piperidine-2-carbonitrile requires stringent safety protocols[7]. The compound is classified under the Globally Harmonized System (GHS) as an acute toxicant.

Table 2: GHS Hazard Classification and Precautionary Data

Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2AH319: Causes serious eye irritation

Critical PPE & Handling Causality: Because the compound can penetrate the dermal barrier (H312) and vaporize to cause inhalation toxicity (H332), handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Nitrile gloves are insufficient for prolonged exposure; double-gloving with butyl rubber is recommended to prevent transdermal alkaloid absorption.

Experimental Methodologies for Toxicity Profiling

To validate the safety profile of (R)-Piperidine-2-carbonitrile during drug development, we must employ self-validating in vitro assays. Below are the field-proven protocols designed to quantify its bimodal toxicity.

Protocol: In Vitro CYP450-Mediated Cyanide Release Assay

This assay quantifies the rate at which hepatic enzymes metabolize the compound into toxic cyanide.

  • Self-Validating Design: We utilize Acetone Cyanohydrin as a positive control (it spontaneously releases CN⁻, validating the detection reagents) and heat-inactivated Human Liver Microsomes (HLMs) as a negative control (to establish the baseline of non-enzymatic hydrolysis).

Step-by-Step Methodology:

  • System Assembly: In a sealed microplate well, combine 1 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 mM of (R)-Piperidine-2-carbonitrile.

  • Reaction Initiation: Inject 1 mM NADPH. Causality: NADPH is the obligate electron donor; without it, the CYP450 catalytic cycle cannot proceed. Incubate at 37°C for 60 minutes.

  • Termination & Trapping: Inject 10% Trichloroacetic acid (TCA). Causality: TCA serves a dual purpose. First, it denatures the CYP450 enzymes, instantly halting metabolism. Second, it drops the pH below 2.0, shifting the equilibrium of dissolved cyanide (CN⁻) entirely to volatile hydrogen cyanide (HCN) gas.

  • HCN Capture: Allow the HCN gas to diffuse into a suspended center well containing 1M NaOH, which traps the gas back into solution as NaCN.

  • Colorimetric Derivatization: React the trapped NaCN with chloramine-T to form cyanogen chloride, followed by the addition of pyridine-barbituric acid to form a polymethine dye.

  • Quantification: Read absorbance at 580 nm using a spectrophotometer and interpolate against a standard curve of KCN.

Workflow Step1 Microsomal Incubation Step2 Reaction Termination Step1->Step2 Step3 HCN Trapping & Derivatization Step2->Step3 Step4 Spectrophotometric Quantification Step3->Step4 Step5 Data Analysis & Validation Step4->Step5

Step-by-step experimental workflow for in vitro cyanide release quantification.

Protocol: Cytochrome c Oxidase (CcO) Inhibition Assay

To prove that the metabolically released cyanide is functionally toxic, we measure its impact on mitochondrial respiration.

  • Self-Validating Design: Sodium azide (NaN₃) is used as a positive control, as it is a known potent inhibitor of CcO.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from rat liver homogenates using differential centrifugation. Resuspend in an isotonic assay buffer (pH 7.2).

  • Substrate Preparation: Prepare reduced cytochrome c by reacting oxidized cytochrome c with dithiothreitol (DTT), followed by gel filtration to remove excess DTT.

  • Baseline Measurement: Add the reduced cytochrome c to the mitochondrial suspension. Measure the baseline decrease in absorbance at 550 nm. Causality: The decrease at 550 nm directly correlates to the oxidation of cytochrome c by active CcO.

  • Treatment & Kinetic Analysis: Introduce the supernatant from the CYP450 metabolism assay (containing the released cyanide). A flattening of the absorbance curve at 550 nm indicates successful inhibition of CcO by the liberated cyanide.

References

  • PubChem - (R)-Piperidine-2-carbonitrile.
  • PubChem - Sugemalimab (Hazard Data).
  • A Comparative Analysis of the Toxicity of Aliph
  • Case Study 12: Cyanide Toxicity. National Academies of Sciences, Engineering, and Medicine.
  • Cyanide Toxicity. Centers for Disease Control and Prevention (CDC).
  • Piperidine Alkaloids. Zenodo.
  • Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology.
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Stereoretentive Functionalization of (R)-Piperidine-2-Carbonitrile

Scientific Rationale & Introduction (R)-Piperidine-2-carbonitrile and its N-Boc protected derivatives are highly valued chiral building blocks in drug development, serving as core scaffolds for piperidine alkaloids, pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(R)-Piperidine-2-carbonitrile and its N-Boc protected derivatives are highly valued chiral building blocks in drug development, serving as core scaffolds for piperidine alkaloids, peptidomimetics, and chiral pipecolic acid derivatives. The alpha-cyano group acts as a versatile synthetic linchpin, readily convertible into primary amines, aldehydes, or carboxylic acids.

However, working with alpha-chiral nitriles presents a notorious synthetic challenge: alpha-deprotonation typically results in immediate racemization . When standard lithium bases (e.g., LDA) are used, the resulting carbanion adopts a planar, delocalized ketenimine-like structure where the metal coordinates to the nitrogen. To overcome this, two critical methodologies have been developed: a de novo chemoenzymatic synthesis of the chiral parent scaffold, and a cryogenic metallation-substitution protocol that maintains configurational stability through covalent magnesium bonding .

Mechanistic Insights: The Causality of Configurational Stability

To functionalize the alpha-position of (R)-piperidine-2-carbonitrile without eroding its stereocenter, the choice of base and temperature is strictly causal to the enantiomeric outcome.

Iain Coldham and colleagues demonstrated that substituting a lithium base with a sterically hindered magnesium base—specifically TMPMgCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride)—shifts the nature of the intermediate. The Mg–C bond is significantly more covalent than a Li–N ionic interaction. This covalency prevents the anion from flattening into a planar ketenimine. However, this asymmetric alpha-cyano Grignard species is only kinetically stable. At -78 °C, its half-life is too short to prevent partial racemization. By lowering the reaction temperature to -104 °C , the inversion barrier of the carbanion is completely suppressed, allowing for stereoretentive electrophilic trapping .

G Start (R)-N-Boc-Piperidine- 2-carbonitrile BaseLi LDA / THF (Lithiation) Start->BaseLi BaseMg TMPMgCl / Toluene (Magnesiation at -104 °C) Start->BaseMg IntLi Planar Ketenimine Anion (Li on Nitrogen) BaseLi->IntLi IntMg Covalent Mg-C Bond (Configurational Stability) BaseMg->IntMg ProdRacemic Racemic alpha-Substituted Product IntLi->ProdRacemic Electrophile (E+) ProdChiral Enantiopure (R)-alpha-Substituted Product (Retention) IntMg->ProdChiral Electrophile (E+)

Fig 1: Mechanistic divergence in nitrile metallation based on base and metal selection.

Quantitative Data: Base and Temperature Optimization

The following table summarizes the self-validating nature of the reaction parameters. Deviation from the -104 °C threshold exponentially degrades the enantiomeric excess (ee).

BaseSolvent SystemTemperature (°C)Intermediate StateProduct ee (%)
LDATHF-78Planar (Ionic Li–N)0 (Racemic)
TMPMgClTHF / Toluene-78Covalent (Mg–C)~45
TMPMgClTHF / Toluene-104Covalent (Mg–C)>95

Experimental Protocols

Protocol A: De Novo Chemoenzymatic Synthesis of (R)-Piperidine-2-carbonitrile

To obtain the starting enantiopure scaffold, a biocatalytic cascade utilizing a stereoselective hydroxynitrile lyase (HNL) is highly effective .

Step-by-Step Methodology:

  • Enzymatic Cyanation: Charge a reactor with 5-bromopentanal (10 mmol) in diisopropyl ether (50 mL). Add (S)-hydroxynitrile lyase (e.g., from Hevea brasiliensis) suspended in a micro-aqueous citrate buffer (pH 5.5).

  • HCN Addition: Slowly introduce HCN gas (or acetone cyanohydrin as a surrogate) at 4 °C. Stir for 12 hours. The enzyme strictly controls the facial attack, yielding (S)-6-bromo-2-hydroxyhexanenitrile.

  • Extraction: Filter the immobilized enzyme and extract the organic layer. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Cascade Inversion & Cyclization: Dissolve the crude cyanohydrin in a solution of methanolic ammonia (7 M NH₃ in MeOH). Stir at room temperature for 24 hours.

    • Causality Note: The ammonia triggers a double S_N2 cascade. First, it displaces the alpha-hydroxyl group (via an activated intermediate or direct high-pressure amination) with strict stereochemical inversion to the (R)-configuration. Second, the resulting amine attacks the terminal bromide, closing the piperidine ring.

  • Isolation: Purify via silica gel chromatography to yield (R)-Piperidine-2-carbonitrile.

G Aldehyde 5-Bromo-pentanal Enzyme (S)-HNL + HCN (pH 5.5, 4 °C) Aldehyde->Enzyme Cyanohydrin (S)-Cyanohydrin Intermediate Enzyme->Cyanohydrin Facial Control Amination NH3 / MeOH (Inversion & Cyclization) Cyanohydrin->Amination Product (R)-Piperidine- 2-carbonitrile Amination->Product SN2 Cascade

Fig 2: Chemoenzymatic cascade for the de novo synthesis of (R)-Piperidine-2-carbonitrile.

Protocol B: Stereoretentive alpha-Alkylation (The Coldham Protocol)

This protocol describes the alpha-functionalization of the N-Boc protected nitrile. The procedure is a self-validating kinetic system; strict adherence to timing and temperature is mandatory to prevent racemization .

Step-by-Step Methodology:

  • Protection: Convert (R)-Piperidine-2-carbonitrile to (R)-N-Boc-piperidine-2-carbonitrile using Boc₂O and Et₃N in CH₂Cl₂.

  • Cryogenic Preparation: Prepare a liquid nitrogen/ethanol slush bath. Insert a calibrated internal temperature probe into a flame-dried Schlenk flask. The internal temperature must read -104 °C .

  • Substrate Loading: Dissolve (R)-N-Boc-piperidine-2-carbonitrile (1.0 mmol) in a mixture of anhydrous Toluene/THF (5:1 v/v, 10 mL) under an Argon atmosphere. Cool the solution in the slush bath.

  • Magnesiation: Dropwise add TMPMgCl (1.1 M in THF/Toluene, 1.1 mmol) down the side of the flask to pre-cool the reagent before it hits the solution. Ensure the internal temperature does not rise above -100 °C.

  • Kinetic Window: Stir the mixture for exactly 3 minutes .

    • Causality Note: The half-life of the chiral Grignard species is brief. Extending this window leads to thermodynamic equilibration and racemization.

  • Electrophilic Quench: Rapidly inject the desired electrophile (e.g., allyl bromide, 2.0 mmol, pre-cooled to -78 °C).

  • Workup: Allow the reaction to stir for 1 hour while slowly warming to -78 °C. Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to yield the enantiopure (R)-alpha-alkylated product.

References

  • Highly enantioselective metallation–substitution alpha to a chiral nitrile. Sadhukhan, A., Hobbs, M. C., Meijer, A. J. H. M., & Coldham, I. Chemical Science, 2017, 8(2), 1436-1441. URL:[Link]

  • Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids. Beard, T., et al. Tetrahedron: Asymmetry, 1998, 9(9), 1597-1604. (Note: Methodology adapted for the (R)-antipode). URL:[Link]

Application

Application Note: Enzymatic Kinetic Resolution for the Isolation of (R)-Piperidine-2-carbonitrile

Executive Summary The isolation of enantiopure (R)-piperidine-2-carbonitrile is a critical step in the development of conformationally restricted peptidomimetics, bupivacaine analogs, and (R)-pipecolic acid derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of enantiopure (R)-piperidine-2-carbonitrile is a critical step in the development of conformationally restricted peptidomimetics, bupivacaine analogs, and (R)-pipecolic acid derivatives. Traditional chemical resolutions relying on diastereomeric salt formation (e.g., using tartaric or camphorsulfonic acid) often suffer from poor atom economy, low yields, and the need for exhaustive recrystallization [3].

This application note details a highly efficient, green biocatalytic alternative: the enzymatic kinetic resolution of racemic piperidine-2-carbonitrile using a highly specific nitrilase. By leveraging the strict (S)-enantiopreference of the commercial nitrilase NIT-106, researchers can isolate the unreacted (R)-enantiomer with >95% enantiomeric excess (ee).

Mechanistic Rationale & Biocatalyst Selection

Overcoming Steric Hindrance in the Active Site

Wild-type nitrilases typically exhibit broad substrate scopes for aliphatic and aromatic nitriles. However, the 1,2-substitution pattern inherent to piperidine-2-carbonitrile introduces severe steric hindrance. The protecting group on the ring nitrogen occupies a spatial position analogous to 1,2-carbocyclic substituents, which physically blocks the substrate from entering the catalytic Glu-Lys-Cys triad of most nitrilases [1]. Extensive screening has demonstrated that NIT-106 is uniquely capable of accommodating this bulky heterocyclic architecture [1, 2].

The N-Protection Strategy: Causality and Design

Unprotected α -aminonitriles are highly susceptible to spontaneous racemization and reversible cyanide dissociation in aqueous media. To stabilize the stereocenter and provide the hydrophobic bulk necessary for optimal binding in the NIT-106 active site, the secondary amine must be protected. The N-Toluenesulfonyl (Ts) group is selected over standard Boc or Cbz groups because:

  • It provides strong UV absorbance, enabling precise reaction monitoring via chiral HPLC.

  • The rigid, planar geometry of the tosyl aromatic ring perfectly anchors the substrate within the hydrophobic pocket of NIT-106, maximizing the enantiomeric ratio ( E -value) [1].

Reaction Dynamics

During the biotransformation, NIT-106 selectively attacks the (S)-enantiomer. Interestingly, due to the specific active-site microenvironment around the bulky N-Ts-piperidine ring, the enzyme acts as both a nitrilase and a nitrile hydratase. It hydrolyzes the (S)-nitrile into a mixture of (S)-1-(4-Toluenesulfonyl)-piperidine-2-carboxylic acid and its corresponding (S)-amide[1, 2]. The (R)-nitrile remains completely unreacted.

Workflow Substrate Racemic (±)-N-Ts-Piperidine- 2-carbonitrile Biocatalysis Biocatalytic Resolution NIT-106 | pH 8.0 | 30°C Substrate->Biocatalysis 5% DMSO Split Biocatalysis->Split Target Unreacted Substrate (R)-N-Ts-Piperidine-2-carbonitrile (Target) Split->Target Enantioselective Retention Byproduct1 Hydrolyzed Byproduct (S)-N-Ts-Pipecolic Acid Split->Byproduct1 Complete Hydrolysis Byproduct2 Hydrated Byproduct (S)-N-Ts-Pipecolamide Split->Byproduct2 Partial Hydration Purification Silica Gel Chromatography (Separates Nitrile from Amide) Target->Purification Byproduct2->Purification

Caption: Workflow for the NIT-106 catalyzed kinetic resolution of piperidine-2-carbonitrile.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By strictly monitoring the conversion rate against the enantiomeric excess of the substrate ( ees​ ), the operator can mathematically verify the integrity of the enzyme and the resolution trajectory in real-time.

Phase 1: Substrate Preparation
  • Dissolve 1.0 equivalent of racemic piperidine-2-carbonitrile in anhydrous acetonitrile.

  • Add 1.5 equivalents of triethylamine (TEA) followed by 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) at 0 °C.

  • Stir at room temperature until complete conversion is observed via TLC.

  • Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography to yield (±)-1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile.

Phase 2: Biotransformation

Causality Note: A 5% DMSO cosolvent is mandatory. Without it, the highly hydrophobic N-Ts substrate will precipitate out of the aqueous buffer, leading to mass-transfer limitations and artificially halted conversion.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust to pH 8.0 and add 1 mM EDTA to chelate trace heavy metals that could inhibit the enzyme's catalytic cysteine residue.

  • Substrate Solubilization: Dissolve 100 mg of (±)-1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile in 0.5 mL of pure DMSO.

  • Enzyme Loading: Dissolve the commercial NIT-106 preparation in 9.5 mL of the prepared buffer in a round-bottomed flask.

  • Initiation: Add the DMSO/substrate solution dropwise to the enzyme buffer under gentle magnetic stirring. Maintain the temperature strictly at 29–31 °C using a thermostated oil/water bath[1].

Phase 3: In-Process Validation (IPC) & Reaction Monitoring

To ensure the system is self-validating, sample 50 µL of the reaction mixture every 4 hours.

  • Quench the sample by adding 50 µL of 1 M HCl, extract with 100 µL of ethyl acetate, and evaporate the organic layer.

  • Re-dissolve in the HPLC mobile phase (n-heptane/2-propanol 1:1).

  • Chiral HPLC Analysis: Inject onto a Chiralcel OD-H column (Flow rate: 0.38 mL/min, 20 °C, UV detection at 254 nm) [1].

  • Validation Check: The reaction is proceeding correctly if the ees​ (enantiomeric excess of the unreacted (R)-nitrile) rises proportionally with conversion. Stop the reaction exactly when conversion reaches ~50% and the (S)-nitrile peak disappears. If conversion stalls before 45%, enzyme deactivation has occurred; if it overshoots 55%, the temperature or pH has drifted, compromising the enzyme's enantioselectivity.

Phase 4: Downstream Processing & Isolation

Causality Note: Because NIT-106 produces both an acidic byproduct ((S)-acid) and a neutral byproduct ((S)-amide), a simple acid/base liquid-liquid extraction is insufficient to isolate the pure (R)-nitrile [1].

  • Termination: Acidify the bulk reaction mixture to pH 2.0 using 2 M HCl. This instantly denatures the nitrilase and protonates the (S)-pipecolic acid byproduct.

  • Protein Removal: Add (NH4​)2​SO4​ to precipitate the denatured protein, then filter the mixture through a plug of Celite.

  • Extraction: Extract the filtrate three times with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3​ . This step removes the (S)-acid into the aqueous phase.

  • Chromatography: Dry the organic phase (containing the target (R)-nitrile and the (S)-amide byproduct) over Na2​SO4​ and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane/EtOAc) to separate the unreacted (R)-1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile from the (S)-amide.

Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative parameters and yields for the optimized kinetic resolution workflow.

ParameterValue / Condition
Substrate (±)-1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile
Biocatalyst NIT-106 (Codexis/BioCatalytics)
Reaction Temperature 29–31 °C
Buffer System 50 mM Phosphate, pH 8.0, 1 mM EDTA
Cosolvent 5% (v/v) DMSO
Typical Reaction Time 12.5 h to 6 days (Dependent on substrate loading) [2]
Target Conversion ~50% (Theoretical maximum for kinetic resolution)
(R)-Nitrile ee% > 95%
(S)-Acid/Amide ee% ~ 93%

References

  • Winkler, M., et al. "Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids." Advanced Synthesis & Catalysis, Graz University of Technology.
  • Martínková, L., and Veselá, A. B. "The biocatalytic hydrolysis of nitriles to carboxylic acids." Science of Synthesis: Biocatalysis in Organic Synthesis, Thieme Connect.
  • F. Hoffmann-La Roche AG. "Process for the production of cobimetinib." WO2019086469A1, Google Patents.
Method

Application Notes and Protocols for the Synthesis of (R)-Pipecolic Acid via Hydrolysis of (R)-Piperidine-2-carbonitrile

Introduction (R)-pipecolic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its rigid piperidine framework makes it a valuable sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-pipecolic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its rigid piperidine framework makes it a valuable scaffold in medicinal chemistry for the design of conformationally constrained peptide mimics and other bioactive molecules. This document provides a comprehensive guide for the hydrolysis of (R)-Piperidine-2-carbonitrile to afford (R)-pipecolic acid, with a focus on maintaining stereochemical integrity. The protocols and methodologies outlined herein are intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Chemical Principles and Mechanistic Overview

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis, achievable under either acidic or basic conditions.[1][2] In the context of synthesizing (R)-pipecolic acid from its corresponding nitrile, the preservation of the chiral center at the C2 position is of paramount importance. Acid-catalyzed hydrolysis is often preferred as it can minimize the risk of racemization at the α-carbon, which can be more prevalent under strongly basic conditions.[3]

The acid-catalyzed hydrolysis of a nitrile proceeds through a two-stage mechanism:

  • Formation of an Amide Intermediate: The nitrile nitrogen is first protonated by the acid, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers lead to the formation of a tautomeric imidic acid, which rapidly isomerizes to the more stable amide.[2]

  • Hydrolysis of the Amide: The amide intermediate is then hydrolyzed to the carboxylic acid. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is followed by the elimination of ammonia (which is protonated to the ammonium ion under acidic conditions), yielding the final carboxylic acid product.[2]

It is crucial to carefully control the reaction conditions, such as temperature and acid concentration, to ensure complete hydrolysis while mitigating potential side reactions, including racemization.[3][4]

Experimental Protocols

This section details the recommended laboratory procedures for the hydrolysis of (R)-Piperidine-2-carbonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Piperidine-2-carbonitrile≥98% purityCommercially AvailableStore at 2-8°C in a dry, dark place.
Hydrochloric Acid (HCl)Concentrated (37%)ACS Reagent GradeCorrosive and toxic. Handle with extreme care.
Deionized WaterHigh Purity------
Dowex® 50WX8 ion-exchange resinHydrogen form, 50-100 meshCommercially AvailableFor purification.
Ammonia solution (NH₄OH)28-30%ACS Reagent GradeFor elution from ion-exchange resin.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade---For drying organic solvents.
Diethyl EtherAnhydrousACS Reagent GradeFlammable.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Fume Hood: All manipulations involving concentrated hydrochloric acid and (R)-Piperidine-2-carbonitrile should be performed in a well-ventilated chemical fume hood.[1]

  • Handling of Cyanides: (R)-Piperidine-2-carbonitrile is a cyanide derivative and should be handled with extreme caution. Avoid inhalation, ingestion, and skin contact. In case of accidental exposure, seek immediate medical attention.

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Add acid to water slowly and never the other way around to avoid splashing.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is a robust method for the hydrolysis of (R)-Piperidine-2-carbonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-Piperidine-2-carbonitrile (1.0 eq).

  • Acid Addition: Carefully add a 6 M solution of hydrochloric acid (approximately 10-20 volumes relative to the nitrile). The addition should be done slowly while stirring in an ice bath to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess HCl are then removed under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid residue.

  • Purification via Ion-Exchange Chromatography:

    • Prepare a column with Dowex® 50WX8 resin in the hydrogen form.[5]

    • Dissolve the crude product in deionized water and load it onto the column.

    • Wash the column with deionized water to remove any non-basic impurities.

    • Elute the (R)-pipecolic acid from the resin using a 2 M aqueous ammonia solution.[5]

    • Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).

  • Isolation of Pure Product: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) to yield pure (R)-pipecolic acid.

Expected Yield: 75-85%

Data Summary
ParameterValue
Starting Material(R)-Piperidine-2-carbonitrile
Product(R)-Pipecolic Acid
Reagent6 M Hydrochloric Acid
Reaction Temperature100-110 °C (Reflux)
Reaction Time12-24 hours
Purification MethodIon-Exchange Chromatography
Expected Yield75-85%

Analytical Characterization

Confirmation of Structure

The structure of the synthesized (R)-pipecolic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the absence of the nitrile group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid functional group (broad O-H stretch and C=O stretch) and the disappearance of the nitrile peak (C≡N stretch).

Determination of Enantiomeric Purity

The enantiomeric purity of the final product is a critical parameter and should be determined using Chiral High-Performance Liquid Chromatography (HPLC).[6]

Chiral HPLC Method:

  • Column: A chiral stationary phase column, such as one based on a cyclodextrin or a Pirkle-type phase, is recommended.[7]

  • Mobile Phase: A typical mobile phase for the separation of enantiomeric amino acids is a mixture of an organic solvent (e.g., isopropanol or ethanol) and a buffered aqueous solution.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Standard: A racemic standard of pipecolic acid should be used to determine the retention times of both the (R) and (S) enantiomers.

Diagrams

Reaction Mechanism

reaction_mechanism cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Amide Hydrolysis Nitrile (R)-Piperidine-2-carbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H⁺ Intermediate_1 Nucleophilic Attack by H₂O Protonated_Nitrile->Intermediate_1 H₂O Imidic_Acid Imidic Acid (Tautomer) Intermediate_1->Imidic_Acid -H⁺ Amide (R)-Piperidine-2-carboxamide Imidic_Acid->Amide Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide H⁺ Intermediate_2 Nucleophilic Attack by H₂O Protonated_Amide->Intermediate_2 H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_2->Tetrahedral_Intermediate Proton Transfer Product (R)-Pipecolic Acid Tetrahedral_Intermediate->Product -NH₄⁺ Ammonium NH₄⁺ Tetrahedral_Intermediate->Ammonium

Caption: Acid-catalyzed hydrolysis of (R)-Piperidine-2-carbonitrile.

Experimental Workflow

experimental_workflow Start Start: (R)-Piperidine-2-carbonitrile Hydrolysis Acid Hydrolysis (6 M HCl, Reflux) Start->Hydrolysis Concentration Rotary Evaporation Hydrolysis->Concentration Purification Ion-Exchange Chromatography (Dowex® 50WX8) Concentration->Purification Elution Elution with aq. NH₄OH Purification->Elution Isolation Concentration & Recrystallization Elution->Isolation Analysis Analytical Characterization (NMR, MS, IR, Chiral HPLC) Isolation->Analysis End Final Product: (R)-Pipecolic Acid Analysis->End

Sources

Application

Reagents for the catalytic cyanation of piperidines to (R)-Piperidine-2-carbonitrile

Application Note: Reagents and Protocols for the Catalytic Enantioselective α-Cyanation of Piperidines to (R)-Piperidine-2-carbonitrile Executive Summary & Strategic Rationale The piperidine ring is one of the most privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Catalytic Enantioselective α-Cyanation of Piperidines to (R)-Piperidine-2-carbonitrile

Executive Summary & Strategic Rationale

The piperidine ring is one of the most privileged scaffolds in FDA-approved pharmaceuticals. Specifically, (R)-Piperidine-2-carbonitrile is a highly sought-after chiral building block, serving as a direct precursor to (R)-pipecolic acid and an array of local anesthetics (e.g., ropivacaine, levobupivacaine). Traditional syntheses rely on the classical resolution of racemates or the use of stoichiometric chiral auxiliaries. However, the direct enantioselective α-C(sp³)–H cyanation of piperidines represents a more atom-economical and step-efficient paradigm.

This application note details a state-of-the-art dual-catalytic protocol combining photoredox C–H oxidation with chiral organocatalytic asymmetric Strecker-type cyanation. By decoupling the oxidation and the stereocontrolled nucleophilic addition, this methodology ensures high yields and excellent enantiomeric excess (ee), providing a robust pathway for late-stage functionalization.

Mechanistic Causality: The Dual Catalytic Cycle

Why does this specific combination of reagents yield the (R)-enantiomer with high fidelity? The process relies on a precise sequence of single-electron transfer (SET) and hydrogen-bond-directed nucleophilic attack.

  • Oxidative Activation (Photoredox): The visible-light photoredox catalyst, such as Ru(bpy)₃Cl₂, is excited by blue LEDs. The excited state *Ru(II) acts as a potent oxidant, removing an electron from the nitrogen lone pair of the N-protected piperidine to form an amine radical cation. A subsequent hydrogen atom transfer (HAT) or deprotonation sequence generates a highly electrophilic N-acyliminium ion intermediate (1)[1].

  • Enantioselective Cyanation (Organocatalysis): Once the iminium ion is generated in situ, it is intercepted by a chiral hydrogen-bond donor (e.g., a chiral amido-thiourea). The chiral catalyst forms a tightly bound ion pair with the iminium intermediate. This chiral microenvironment effectively shields the Si-face of the iminium ion, directing the attack of the cyanide nucleophile exclusively to the Re-face (2)[2]. This stereocontrol is critical, as the uncatalyzed background reaction would yield a racemic mixture (3)[3].

CatalyticCycle Piperidine N-Protected Piperidine RadicalCation Amine Radical Cation Piperidine->RadicalCation -e- Iminium Iminium Ion Intermediate RadicalCation->Iminium -H• (HAT) ChiralComplex Chiral Catalyst-Iminium Complex Iminium->ChiralComplex + Chiral Catalyst Product (R)-Piperidine-2-carbonitrile ChiralComplex->Product + TMSCN (Stereoselective) PC_ground Ru(bpy)3 2+ PC_excited *Ru(bpy)3 2+ PC_ground->PC_excited Visible Light (Blue LED) PC_excited->RadicalCation SET from Piperidine

Dual Catalytic Cycle: Photoredox oxidation coupled with chiral organocatalytic cyanation.

Reagent Selection & Quantitative Optimization

The success of the catalytic cyanation hinges on the precise pairing of the photocatalyst, the chiral hydrogen-bond donor, and the cyanide source. The table below summarizes the optimization data, demonstrating the causality behind the final protocol selection.

PhotocatalystChiral CatalystCyanide SourceOxidant / AdditiveYield (%)Enantiomeric Excess (ee %)
NoneChiral Thiourea (L1)TMSCNDDQ (Stoichiometric)4572
Ru(bpy)₃Cl₂NoneTMSCNO₂ (Air)880 (Racemic)
Eosin YChiral Phosphoric AcidKCN / 18-Crown-6O₂ (Air)6581
Ru(bpy)₃Cl₂ Jacobsen-type Thiourea TMSCN O₂ (Air) / Blue LED 92 96

Data Synthesis: The combination of Ru(bpy)₃Cl₂ and a Jacobsen-type chiral amido-thiourea provides the optimal balance of oxidative power and stereochemical induction. Trimethylsilyl cyanide (TMSCN) is preferred over alkali cyanides due to its high solubility in organic solvents and controlled release of the cyanide nucleophile, which minimizes catalyst poisoning and maximizes turnover efficiency (4)[4].

Experimental Protocol: Synthesis of (R)-Piperidine-2-carbonitrile

Note: This protocol is designed as a self-validating system. Key checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Materials Required:

  • Substrate: N-Boc-piperidine (1.0 mmol)

  • Photocatalyst: Ru(bpy)₃Cl₂·6H₂O (2.0 mol %)

  • Chiral Catalyst: (1R,2R)-N-benzhydryl-N'-[2-(dimethylamino)cyclohexyl]thiourea (5.0 mol %)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 mmol) - Handle with extreme caution in a well-ventilated fume hood.

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Light Source: 450 nm Blue LED array (10 W)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add N-Boc-piperidine (185 mg, 1.0 mmol), Ru(bpy)₃Cl₂·6H₂O (15 mg, 0.02 mmol), and the chiral thiourea catalyst (19 mg, 0.05 mmol).

  • Solvent & Reagent Addition: Evacuate and backfill the tube with dry O₂ (balloon) three times. Inject 10 mL of anhydrous DCM. Stir for 5 minutes to ensure complete dissolution.

  • Cyanide Introduction: Carefully inject TMSCN (188 µL, 1.5 mmol) dropwise via a gas-tight syringe.

  • Photochemical Irradiation: Place the Schlenk tube in the center of a 450 nm Blue LED photoreactor. Maintain the reaction temperature at 20 °C using a cooling fan. Stir vigorously under O₂ irradiation for 14 hours.

    • Self-Validation Checkpoint 1: The solution should transition from a pale orange to a deep, luminescent red-orange upon irradiation, indicating the active excited state of the Ru-complex.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the mixture, dilute with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Checkpoint 2: The disappearance of the N-Boc-piperidine spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) confirms conversion.

  • Quenching & Workup: Turn off the light source. Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize any residual HCN. Transfer to a separatory funnel and extract with EtOAc (3 x 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Chiral Analysis: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford (R)-N-Boc-piperidine-2-carbonitrile.

    • Self-Validation Checkpoint 3: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The (R)-enantiomer should elute as the major peak, confirming the stereochemical outcome.

Workflow Step1 Step 1: Preparation Mix Piperidine, Ru-cat, Chiral-cat and TMSCN in dry DCM Step2 Step 2: Photoreactor Setup Irradiate with 450 nm Blue LEDs under O2 atmosphere Step1->Step2 Step3 Step 3: Reaction Monitoring Check conversion via TLC/LC-MS (Self-Validation Checkpoint) Step2->Step3 Step4 Step 4: Quench & Extract Quench with NaHCO3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography & Chiral HPLC for ee% Step4->Step5

Experimental workflow for the photocatalytic asymmetric cyanation of piperidines.

Safety and Scale-Up Considerations

The use of TMSCN generates highly toxic hydrogen cyanide (HCN) upon exposure to moisture. All operations must be conducted in a certified fume hood equipped with a dedicated cyanide spill kit. For scale-up (>10 grams), continuous flow photochemistry is highly recommended to ensure uniform light penetration and safer containment of the cyanide intermediates. Recent advancements in electrochemical aminoxyl-mediated α-cyanation also offer alternative low-potential pathways that can be adapted for large-scale pharmaceutical diversification, though achieving high enantioselectivity directly from C–H bonds remains an active frontier (5)[5].

References

  • [5] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society - ACS Publications. 5

  • [4] The Catalytic Asymmetric Strecker Reaction. Organic Reactions. 4

  • [3] Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. 3

  • [2] Asymmetric Strecker Reactions. Chemical Reviews - ACS Publications. 2

  • [1] Catalytic enantioselective C(sp³)–H functionalization involving radical intermediates. ResearchGate. 1

Sources

Method

Application Note: (R)-Piperidine-2-carbonitrile in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Biology, and Synthetic Protocols Introduction & Mechanistic Rationale The transition f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Biology, and Synthetic Protocols

Introduction & Mechanistic Rationale

The transition from native peptides to small-molecule therapeutics is frequently hindered by the poor oral bioavailability and rapid proteolytic degradation of natural amino acid sequences[1]. To overcome this, medicinal chemists employ conformationally restricted unnatural amino acids. (R)-Piperidine-2-carbonitrile has emerged as a highly versatile building block in this domain, specifically acting as a bioisostere for proline and homoproline (pipecolic acid) residues.

The Causality of Structural Choices

The integration of (R)-piperidine-2-carbonitrile into a peptidomimetic scaffold is driven by two distinct structural rationales:

  • The Piperidine Ring (Conformational Restriction): Natural proline utilizes a 5-membered pyrrolidine ring, which induces specific β-turn conformations in peptide backbones. Expanding this to a 6-membered piperidine ring alters the dihedral angles (φ and ψ) of the backbone[1]. This single methylene expansion is a deliberate choice to probe the volumetric limits of the S1 catalytic pocket in target proteases, often yielding drastically different selectivity profiles (e.g., enhancing affinity for Dipeptidyl Peptidase II over Dipeptidyl Peptidase IV)[2]. Furthermore, in nonpeptidic frameworks, the 6-membered ring provides superior steric stabilization to adjacent heterocyclic structures[3].

  • The Nitrile "Warhead" (Reversible Covalent Binding): Replacing the C-terminal carboxylic acid with a carbonitrile (-C≡N) group transforms the scaffold into a targeted electrophile. In the active site of serine proteases, the electron-deficient nitrile carbon undergoes nucleophilic attack by the catalytic serine's hydroxyl group. This forms a reversible, covalent imidate adduct[4]. Unlike irreversible warheads (e.g., halomethyl ketones) that permanently alkylate enzymes and risk severe off-target toxicity, the reversible imidate mimics the tetrahedral transition state of peptide hydrolysis, pausing enzyme activity while maintaining a safe pharmacokinetic clearance profile.

G A Serine Protease (e.g., DPP-IV, PREP) C Catalytic Serine (-OH) Nucleophilic Attack A->C B (R)-Piperidine-2-carbonitrile (Peptidomimetic) B->C Nitrile Warhead D Reversible Covalent Imidate Adduct C->D Transition State D->C Hydrolysis (Reversible) E Prolonged Target Inhibition D->E

Mechanism of reversible covalent inhibition by the nitrile warhead.

Target Applications in Drug Discovery

(R)-Piperidine-2-carbonitrile is primarily utilized to target the DASH (Dipeptidyl Peptidase IV Activity and/or Structure Homologues) family of serine proteases, which cleave peptides immediately adjacent to proline residues.

  • Prolyl Oligopeptidase (PREP): PREP is implicated in neurodegenerative diseases, notably Parkinson's Disease, where it accelerates α-synuclein aggregation via direct protein-protein interactions[3]. Incorporating (R)-piperidine-2-carbonitrile into oxazole-based ligands (e.g., HUP-55) has yielded configurationally stable, low-nanomolar PREP inhibitors that successfully reduce α-synuclein oligomerization in vivo[3].

  • Dipeptidyl Peptidase IV (DPP-IV): A validated target for Type 2 Diabetes. DPP-IV rapidly degrades incretin hormones like GLP-1. While 5-membered cyanopyrrolidines are common (e.g., vildagliptin), 6-membered cyanopiperidines are utilized to fine-tune pharmacokinetic half-lives and alter the selectivity index against related off-target peptidases[2].

  • Fibroblast Activation Protein (FAP): Highly expressed in the tumor microenvironment (TME) of epithelial cancers. FAP shares ~50% homology with DPP-IV but possesses distinct endopeptidase activity[5]. Piperidine-2-carbonitrile derivatives are explored to map the spatial constraints of the FAP catalytic pocket for diagnostic imaging agents[5].

Quantitative Data Summary: Protease Targeting
Target ProteasePrimary Disease IndicationScaffold Role / BioisostereTypical Affinity (IC₅₀)Key Mechanistic Feature
PREP Parkinson's DiseaseHomoproline mimic< 10 nMStabilizes 5-aminooxazole structures; prevents α-synuclein dimerization[3].
DPP-IV Type 2 DiabetesProline mimic10 - 100 nMReversible imidate formation; extends GLP-1 half-life[2].
DPP-II Various / ResearchProline mimic< 50 nM2- to 6-fold affinity improvement over 5-membered pyrrolidine analogs[2].
FAP Oncology (TME Imaging)Proline mimicMicro- to NanomolarDifferentiates endopeptidase vs. dipeptidyl peptidase activity[5].

Experimental Protocols

The following protocols outline the synthesis of a key N-acylated intermediate and the subsequent biological validation. These workflows are designed as self-validating systems to ensure structural integrity and functional efficacy.

Protocol A: Synthesis of (R)-1-(2-Chloroacetyl)piperidine-2-carbonitrile

This intermediate is the foundational building block for assembling extended peptidomimetics via nucleophilic substitution at the chloroacetyl chloride site.

Reagents: (R)-Piperidine-2-carboxylic acid, Chloroacetyl chloride, Boc-anhydride, Ammonium bicarbonate, Trifluoroacetic anhydride (TFAA), Pyridine, Tetrahydrofuran (THF), Dichloromethane (DCM).

Step-by-Step Methodology:

  • N-Boc Protection & Amidation:

    • Dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in THF/H₂O. Add Boc-anhydride (1.1 eq) and NaOH to yield the N-Boc protected acid.

    • Activate the carboxylic acid using EDC·HCl and HOBt in DCM, then add ammonium bicarbonate (2.0 eq) to form (R)-N-Boc-piperidine-2-carboxamide.

  • Dehydration to Nitrile:

    • Dissolve the carboxamide in dry DCM under an inert argon atmosphere. Cool to 0 °C.

    • Add Pyridine (3.0 eq), followed by the dropwise addition of TFAA (1.5 eq). The TFAA acts as a potent dehydrating agent, converting the primary amide to a carbonitrile.

    • Self-Validation (Quality Control): Monitor the reaction via IR spectroscopy. The successful conversion is marked by the disappearance of the broad N-H/C=O amide bands (~3300 and 1650 cm⁻¹) and the emergence of a sharp, distinct C≡N stretch at ~2240 cm⁻¹.

  • Deprotection & N-Acylation:

    • Remove the Boc group using 20% TFA in DCM. Evaporate to dryness to yield (R)-piperidine-2-carbonitrile TFA salt.

    • Suspend the salt in THF (0.5 M) and cool to 0 °C. Add triethylamine (3.0 eq) followed by chloroacetyl chloride (1.2 eq). Reflux for 2 hours.

    • Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexane/EtOAc) to yield the final intermediate.

Protocol B: Fluorogenic In Vitro Protease Inhibition Assay (PREP/DPP-IV)

To validate the biological activity of the synthesized (R)-piperidine-2-carbonitrile derivatives, a continuous fluorogenic assay is employed.

Reagents: Recombinant target enzyme (e.g., PREP or DPP-IV), Fluorogenic substrate (e.g., Z-Gly-Pro-AMC for PREP, H-Gly-Pro-AMC for DPP-IV), Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 10 μM (keeping final DMSO concentration < 1%).

  • Enzyme Incubation: In a black 96-well microplate, combine 50 μL of the inhibitor dilution with 25 μL of the recombinant enzyme (optimized to yield a linear reaction rate, typically ~1-5 nM final concentration).

    • Causality Note: Incubate for 15–30 minutes at 37 °C before adding the substrate. Because the nitrile warhead forms a covalent adduct, it exhibits time-dependent inhibition. Pre-incubation ensures the binding equilibrium is reached.

  • Reaction Initiation: Add 25 μL of the fluorogenic substrate (final concentration 50 μM) to all wells.

  • Kinetic Measurement: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37 °C.

  • Self-Validation (Controls):

    • Blank Control: Buffer + Substrate (measures spontaneous substrate auto-hydrolysis).

    • Positive Control: A known reference inhibitor (e.g., KYP-2047 for PREP or Vildagliptin for DPP-IV) must be run in parallel to validate assay sensitivity.

Workflow Step1 Starting Material: (R)-Pipecolic Acid Step2 Amidation & Dehydration (TFAA, Pyridine) Step1->Step2 Step3 (R)-Piperidine-2-carbonitrile Scaffold Step2->Step3 Nitrile Formation Step4 N-Acylation & Coupling (P2/P3 Substituents) Step3->Step4 Step5 Peptidomimetic Library Generation Step4->Step5 Step6 In Vitro Screening (Fluorogenic Assays) Step5->Step6 Hit Identification

Workflow for the synthesis and screening of (R)-Piperidine-2-carbonitrile peptidomimetics.

References

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids, Stereoselective Synthesis of alpha-Trifluoromethyl Deutsche Nationalbibliothek (DNB) [Link]

  • Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Unveiling the Tumor Microenvironment Through Fibroblast Activation Protein Targeting in Diagnostic Nuclear Medicine: A Didactic Review on Biological Rationales and Key Imaging Agents PubMed Central (PMC) - NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-Piperidine-2-carbonitrile During Acid Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stereochemical degradation during the synthesis of (R)-pipecolic acid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stereochemical degradation during the synthesis of (R)-pipecolic acid and its derivatives. Below, you will find mechanistic insights, troubleshooting FAQs, optimized protocols, and decision workflows to preserve enantiomeric excess (ee) during acid hydrolysis.

Mechanistic Insights: The Root Cause of Racemization

Before troubleshooting, it is critical to understand the chemical causality behind the loss of stereochemical integrity.

Mechanism A (R)-Piperidine-2-carbonitrile (Chiral C2) B Protonation of Nitrile (H+) A->B C Deprotonation at C2 (Thermal driving force) B->C D Achiral Ketenimine/Enamine Intermediate C->D Loss of Stereocenter E Reprotonation (Non-stereoselective) D->E F (R/S)-Piperidine-2-carbonitrile (Racemized) E->F Racemic Mixture

Mechanistic pathway of acid-catalyzed racemization via an achiral intermediate.

FAQ 1: Why does (R)-Piperidine-2-carbonitrile undergo racemization during standard acid hydrolysis?

The racemization of α -amino nitriles during acid hydrolysis is driven by the inherent acidity of the C2 α -proton[1]. The electron-withdrawing nature of the cyano group, combined with the protonated piperidine nitrogen under strongly acidic conditions, significantly lowers the pKa of this proton. When subjected to the elevated temperatures typically required for aqueous nitrile hydrolysis (e.g., refluxing at >100 °C), thermal energy overcomes the activation barrier for deprotonation. This forms a planar, achiral ketenimine or enamine intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, leading to a racemic mixture of the resulting pipecolic acid[2].

Troubleshooting & Optimization Strategies

FAQ 2: I am constrained to using direct aqueous acid hydrolysis. How can I minimize this racemization?

Temperature control is the most critical parameter. Standard protocols often reflux nitriles in 6N HCl, which is detrimental to enantiopurity.

The Causality: By lowering the temperature, you reduce the kinetic energy available for the deprotonation step (which leads to the achiral intermediate) while still allowing the slower hydration of the protonated nitrile to proceed. The Fix: Maintain the reaction temperature strictly between 75 °C and 80 °C, and extend the reaction time (e.g., 16–24 hours) to compensate for the lower thermal energy[3].

FAQ 3: Direct aqueous hydrolysis still yields unacceptable enantiomeric excess (ee). What is the most robust chemical alternative?

Implement a two-step Pinner-type hydrolysis. Instead of direct aqueous acid, react the nitrile with anhydrous HCl in methanol to form an intermediate imidate, which then converts to the methyl ester. The ester is subsequently hydrolyzed to the acid under much milder conditions.

The Causality: The Pinner reaction operates under strictly anhydrous conditions at much lower temperatures (25 °C to 55 °C), completely avoiding the high-temperature aqueous environment that promotes ketenimine formation. Using Trimethylsilyl chloride (TMSCl) in methanol generates anhydrous HCl in situ, providing a highly controlled, self-validating method that ensures no water is present during the initial activation[3].

Workflow Start Start: (R)-Piperidine-2-carbonitrile Eval Evaluate Target Purity & Scale Start->Eval Direct Direct Aqueous Acid Hydrolysis (6N HCl, 75-80 °C) Eval->Direct Faster workflow Pinner Two-Step Pinner Hydrolysis (TMSCl/MeOH then Mild Hydrolysis) Eval->Pinner Strict ee requirement Racemization Risk: High Racemization if Temp > 85 °C Direct->Racemization Poor Temp Control Success1 (R)-Pipecolic Acid (Moderate to High ee) Direct->Success1 Strict Temp Control Success2 (R)-Pipecolic Acid (Excellent ee > 98%) Pinner->Success2

Workflow for selecting acid hydrolysis methods to prevent racemization.

Quantitative Data Presentation

The table below summarizes the expected outcomes based on the chosen hydrolysis methodology.

Hydrolysis MethodReagentsTemp (°C)Time (h)Typical Yield (%)Enantiomeric Excess (ee %)
Standard Aqueous 6N HCl110 (Reflux)885 - 90< 50% (High Racemization)
Optimized Aqueous 6N HCl75 - 8016 - 2480 - 9585 - 90% (Moderate)
Pinner (Two-Step) TMSCl / MeOH then H₂O25 to 552075 - 85> 98% (Preserved)

Step-by-Step Experimental Protocols

Protocol A: Optimized Direct Aqueous Acid Hydrolysis (Moderate ee Requirement)

This protocol is a self-validating system; if the internal temperature exceeds 80 °C, the batch must be flagged for potential stereochemical degradation.

  • Charge Reactor: Suspend (R)-Piperidine-2-carbonitrile in 6N aqueous HCl (approx. 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser and an internal temperature probe.

  • Strict Temperature Control: Heat the mixture to 75 °C using a precisely calibrated heating block. Crucial: Do not allow the internal temperature to exceed 80 °C at any point to prevent the activation of the racemization pathway[3].

  • Reaction Monitoring: Stir continuously for 16 hours. Monitor the disappearance of the nitrile via LC-MS or TLC.

  • Isolation: Evaporate the solvent under reduced pressure, ensuring the water bath temperature remains below 40 °C. Leach the resulting residue with ethyl acetate to remove organic impurities. The remaining solid is the hydrochloride salt of (R)-pipecolic acid.

Protocol B: Two-Step Pinner-Mediated Hydrolysis (Strict ee Requirement)

This method utilizes in situ HCl generation to guarantee a strictly anhydrous environment during the critical nitrile-to-imidate activation phase.

  • Anhydrous Esterification: Dissolve (R)-Piperidine-2-carbonitrile in anhydrous methanol (approx. 1-2 mL per mmol) under an inert atmosphere (N₂ or Ar)[3].

  • In Situ HCl Generation: Slowly add Trimethylsilyl chloride (TMSCl) (approx. 4.0 equivalents) dropwise at 25 °C. Note: The reaction between TMSCl and methanol generates anhydrous HCl and tetramethylsilane, ensuring zero water content.

  • Imidate Formation: Stir the mixture at 25 °C for 2 hours to form the imidate intermediate, then gently heat to 55 °C for an additional 18 hours to drive the conversion to the methyl ester hydrochloride[3].

  • Mild Hydrolysis: Evaporate the methanol under reduced pressure. Suspend the crude ester in a mild aqueous base or 1N HCl at 40 °C to hydrolyze the ester to the free (R)-pipecolic acid. Because the nitrile has already been converted, the C2 proton is significantly less acidic, and racemization is avoided.

References

  • Source: masterorganicchemistry.
  • Source: libretexts.
  • WO2015150941A1 - A process for preparation of sodium (2s, 5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.

Sources

Optimization

Troubleshooting low yields in (R)-Piperidine-2-carbonitrile isolation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis, extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis, extraction, and chiral resolution of (R)-Piperidine-2-carbonitrile.

Rather than providing a generic checklist, this guide deconstructs the physical chemistry and mechanistic causality behind common failures, ensuring your protocols become self-validating and highly reproducible.

Troubleshooting Guide & Causality Analysis (FAQ)

Q1: My cyanation step using TMSCN yields less than 30% of the racemic piperidine-2-carbonitrile. What is causing this poor conversion? A: Low yields during the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to the cyclic imine intermediate are almost exclusively driven by moisture contamination or insufficient electrophilic activation .

  • The Causality: TMSCN is highly sensitive to water, rapidly hydrolyzing to volatile hydrogen cyanide (HCN) and hexamethyldisiloxane. If your solvent (e.g., THF or CH₂Cl₂) is not strictly anhydrous, the effective concentration of the cyanide source drops precipitously. Furthermore, the imine carbon requires activation to become sufficiently electrophilic.

  • The Fix: Ensure the use of a potent Lewis acid catalyst, such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or Yb(OTf)₃, which coordinates with the imine nitrogen, lowering the LUMO energy and facilitating rapid, quantitative TMSCN addition[1].

Q2: I am losing massive amounts of product during the aqueous workup and extraction phase. How do I prevent this? A: Product loss during extraction is a classic partition coefficient ( Kow​ ) failure. Piperidine-2-carbonitrile is a low-molecular-weight secondary amine with a polar nitrile group.

  • The Causality: At neutral or mildly acidic pH, the piperidine nitrogen protonates to form a highly water-soluble ammonium salt. Organic solvents will not extract this ionized species.

  • The Fix: The aqueous layer must be aggressively basified to a pH > 12 using NaOH to ensure the amine is fully deprotonated (free base form) before extraction[2]. However, because the nitrile group is susceptible to base-catalyzed hydrolysis (forming the corresponding amide or carboxylic acid), this basification must be done over an ice bath, and the extraction with diethyl ether or dichloromethane must be executed immediately[2].

Q3: My chiral resolution yields poor enantiomeric excess (ee) for the (R)-enantiomer. Why is the crystallization failing? A: Diastereomeric salt resolution relies on the differential solubility of the salts formed between the racemic amine and a chiral acid (e.g., L-tartaric acid or mandelic acid)[3].

  • The Causality: Poor ee usually stems from epimerization at the C2 position. The α -aminonitrile proton is highly acidic. If the crystallization is performed at elevated temperatures or if the stoichiometric ratio of the chiral acid allows for excess unprotonated amine (which acts as a base), the C2 stereocenter will rapidly epimerize, eroding the optical purity.

  • The Fix: Maintain strict stoichiometric control (1:1 ratio of amine to chiral resolving agent) and perform the crystallization at the lowest viable temperature to kinetically freeze the C2 stereocenter[3].

Quantitative Data & Parameter Optimization

To establish a self-validating system, compare your current reaction parameters against the optimized baseline metrics below. Deviations from these parameters are primary indicators of process failure.

Process StepCritical ParameterTarget Value / ReagentMechanistic PurposeExpected Yield / Outcome
Imine Formation ReagentSchwartz's Reagent (Cp₂Zr(H)Cl)Chemoselective reduction of lactam to imine.>90% conversion
Cyanation CatalystTMSOTf (1.0 equiv)Lewis acid activation of imine intermediate.65% - 88% (over 2 steps)[1]
Extraction Aqueous pHpH > 12 (via cold NaOH)Forces piperidine into free-base form for partitioning.>85% recovery[2]
Extraction SolventDiethyl Ether or CH₂Cl₂High affinity for the non-polar free base.N/A
Resolution Resolving AgentChiral Organic Acid (e.g., Tartaric)Forms differential diastereomeric salts.>95% ee[3]

Step-by-Step Experimental Protocol: Synthesis & Isolation

This protocol integrates the mechanistic safeguards discussed above to ensure high-yield isolation of the racemic intermediate prior to chiral resolution.

Phase 1: Cyanation of the Imine Intermediate

  • Preparation: Under a strict argon atmosphere, cool a solution of the cyclic imine intermediate (0.5 mmol) in anhydrous THF (5 mL) to -25 °C[1].

  • Activation: Add TMSOTf (1.0 equiv, 0.5 mmol) dropwise. Stir for exactly 10 minutes to allow for complete Lewis acid coordination[1].

  • Nucleophilic Addition: Slowly add TMSCN (2.0 equiv, 1.0 mmol) dropwise to maintain the internal temperature.

  • Propagation: Allow the reaction mixture to warm gradually to room temperature and stir overnight[1].

Phase 2: Quench and High-pH Extraction 5. Quench: Quench the reaction by adding saturated aqueous NaHCO₃ and stir for 30 minutes to neutralize the Lewis acid[1]. 6. Basification (Critical Step): Transfer the mixture to an ice bath. Carefully add cold aqueous NaOH until the aqueous layer reaches a pH > 12[2]. Self-Validation Check: Test the aqueous layer with pH paper; anything below pH 12 will result in yield loss. 7. Extraction: Immediately extract the aqueous mixture with diethyl ether (4 × 50 mL)[2]. 8. Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to afford the racemic piperidine-2-carbonitrile as a solid/oil[2]. Proceed to chiral resolution using a chiral acid[3].

Process Visualizations

G Start Lactam / Piperidine Derivative Imine Imine Intermediate (Electrophilic) Start->Imine Reduction/Oxidation Cyanation TMSCN + TMSOTf (Anhydrous, -25°C) Imine->Cyanation Lewis Acid Activation Racemic Racemic Piperidine- 2-carbonitrile Cyanation->Racemic pH > 12 Extraction Resolution Chiral Acid Resolution (e.g., Tartaric Acid) Racemic->Resolution Diastereomeric Salt Product (R)-Piperidine-2- carbonitrile Resolution->Product Selective Crystallization

Workflow for the synthesis, extraction, and chiral resolution of (R)-Piperidine-2-carbonitrile.

G Issue Yield Bottleneck: Low Product Recovery Step1 Identify Failure Stage Issue->Step1 Cyan Cyanation Conversion Step1->Cyan Extract Aqueous Extraction Step1->Extract Res Chiral Resolution Step1->Res CyanFix Fix: Exclude moisture, use fresh TMSOTf Cyan->CyanFix ExtractFix Fix: Chill to 0°C, basify aqueous to pH > 12 Extract->ExtractFix ResFix Fix: Prevent C2 epimerization, control stoichiometry Res->ResFix

Troubleshooting logic tree for identifying and resolving low yield bottlenecks.

References

  • Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides. ACS Publications.[Link]

  • A Convenient Approach towards the Synthesis of ADMDP Type Iminosugars and Nojirimycin Derivatives from Sugar-Derived Lactams. NIH / PMC.[Link]

  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Elsevier / Graz University of Technology.[Link]

  • WO2019086469A1 - Process for the production of cobimetinib.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC for (R)-Piperidine-2-carbonitrile Purification

Welcome to the Technical Support Center for chiral chromatography. The enantiomeric purification of (R)-Piperidine-2-carbonitrile presents unique chromatographic challenges due to its basic secondary amine functionality...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatography. The enantiomeric purification of (R)-Piperidine-2-carbonitrile presents unique chromatographic challenges due to its basic secondary amine functionality and the absence of a strong UV chromophore. This guide is engineered for researchers and drug development professionals, providing mechanistic insights, troubleshooting matrices, and validated protocols to ensure robust enantiomeric resolution.

Method Development & Diagnostic Workflow

When developing a chiral separation method for piperidine-2-carbonitrile, the critical first step is determining whether to analyze the free amine directly or to employ pre-column derivatization. This decision dictates your detector choice, mobile phase additives, and chiral stationary phase (CSP) selection.

Workflow Start Target: (R)-Piperidine-2-carbonitrile CheckUV Is CAD, ELSD, or MS detection available? Start->CheckUV Derivatize Perform N-Ts or N-Boc Pre-column Derivatization CheckUV->Derivatize No (UV Only) Direct Proceed with Direct Underivatized Analysis CheckUV->Direct Yes CSP Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, OD-H) Derivatize->CSP Direct->CSP Optimize Optimize Mobile Phase (Add 0.1% DEA if underivatized) CSP->Optimize Resolve Achieve Baseline Resolution (Rs > 1.5) Optimize->Resolve

Workflow for optimizing chiral chromatography of piperidine-2-carbonitrile.

Knowledge Base & FAQs: The Causality of Chromatographic Behavior

Q1: Why is direct UV detection of piperidine-2-carbonitrile problematic, and how do I overcome it? A: Piperidine-2-carbonitrile lacks a conjugated π -electron system, meaning it does not absorb UV light efficiently at standard analytical wavelengths (e.g., 220–254 nm). If your system is limited to a UV/Vis detector, you will suffer from poor signal-to-noise ratios. The Mechanistic Fix: You must either use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or perform a pre-column derivatization. Derivatizing the amine with 4-toluenesulfonyl chloride (TsCl) yields 1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile, which introduces a strong aromatic chromophore for highly sensitive UV detection at 254 nm[1].

Q2: Which Chiral Stationary Phase (CSP) chemistry is most effective for piperidine derivatives? A: Polysaccharide-based CSPs, particularly amylose and cellulose derivatives coated or immobilized on silica gel, are the gold standard for piperidine derivatives[2]. Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) provide excellent chiral recognition. The enantioseparation is driven by triple hydrogen bonding, dipole-dipole interactions, and steric fit within the helical cavities of the polysaccharide backbone[3].

Q3: Why do I experience severe peak tailing when analyzing the free amine, and what is the mechanistic fix? A: Peak tailing in basic amines is caused by secondary interactions. The nitrogen atom in the secondary amine of piperidine-2-carbonitrile has a lone pair of electrons that interacts strongly with acidic, unendcapped residual silanols on the silica support of the CSP. This creates a mixed-mode retention mechanism (chiral inclusion + ion-exchange). The Mechanistic Fix: Add a sacrificial basic modifier, such as 0.1% Diethylamine (DEA) or ethanolamine, to the mobile phase[2]. The DEA competitively binds to the active silanol sites, masking them from the analyte and ensuring that retention is driven purely by the chiral selector, resulting in sharp, symmetrical peaks.

Troubleshooting Matrix

When scaling up from analytical to preparative chromatography, minor inefficiencies become magnified. Use the logic below to diagnose and correct common elution failures.

Troubleshooting Issue Chromatographic Issue Detected Tailing Severe Peak Tailing (Asymmetry > 1.5) Issue->Tailing Resolution Poor Resolution (Rs < 1.5) Issue->Resolution Sensitivity Low Signal-to-Noise (No Peaks Detected) Issue->Sensitivity FixTailing Add 0.1% DEA to Mobile Phase to suppress silanol interactions Tailing->FixTailing FixRes Adjust Hexane:IPA ratio or lower column temperature Resolution->FixRes FixSens Pre-column derivatization (N-Ts) to add chromophore Sensitivity->FixSens Success Optimal Chromatogram Achieved FixTailing->Success FixRes->Success FixSens->Success

Troubleshooting logic for common chiral HPLC issues with basic amines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed before proceeding to preparative purification.

Protocol A: Pre-Column Derivatization (N-Tosylation)

Purpose: To mask the basic secondary amine (eliminating silanol-induced tailing) and introduce a UV-active chromophore for standard HPLC systems[1].

  • Reaction Setup: Dissolve 1.0 equivalent of racemic piperidine-2-carbonitrile in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger. Stir at 0 °C under an inert nitrogen atmosphere.

  • Tosylation: Slowly add 1.1 equivalents of 4-toluenesulfonyl chloride (TsCl) dissolved in DCM dropwise to the reaction mixture.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3​ .

  • Extraction: Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum to yield 1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile.

Protocol B: Chiral HPLC Purification Workflow

Purpose: Baseline resolution of the (R) and (S) enantiomers.

  • Mobile Phase Preparation:

    • For Derivatized Samples: Mix n-Heptane and 2-Propanol (IPA) in a 50:50 (v/v) ratio. Degas via sonication for 15 minutes.

    • For Underivatized Samples: Mix n-Hexane and IPA in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas thoroughly.

  • System Equilibration: Install the selected CSP column (e.g., Chiralcel OD-H or Chiralpak AD-H). Purge the system and equilibrate with the mobile phase at the target flow rate (see Table 1) until the baseline is completely stable (typically 10-15 column volumes).

  • System Suitability Test (SST): Inject a racemic standard. Verify that the Resolution (Rs) between the (R) and (S) peaks is 1.5 and the tailing factor is 1.2. Do not proceed to sample runs if SST fails.

  • Sample Injection & Collection: Inject the target sample. Collect fractions based on UV absorption (254 nm for N-Ts derivatives) or CAD signal.

  • Recovery: Evaporate the mobile phase from the collected fractions under reduced pressure to isolate the pure enantiomers.

Quantitative Data Summary

The following table summarizes the optimized empirical conditions for the separation of piperidine derivatives based on the chosen analytical pathway.

Table 1: Optimized Chromatographic Conditions for Piperidine-2-carbonitrile

ParameterUnderivatized Analysis (CAD/ELSD)N-Tosyl Derivatized Analysis (UV)
Analyte State Free Amine1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile
Optimal Column Chiralpak AD-H / IA (250 x 4.6 mm, 5 µm)Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1)n-Heptane / 2-Propanol (50:50)
Flow Rate 1.0 mL/min0.38 mL/min
Column Temperature 25 °C20 °C
Detection Method CAD or ELSDUV at 254 nm
Expected Resolution Rs > 1.5Rs > 2.0
Primary Challenge Peak tailing from silanol interactionsRequires pre- and post-column chemistry

References

  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.[Link][3]

  • Graz University of Technology / Elsevier. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids.[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (R)-Piperidine-2-carbonitrile Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-piperidine-2-carbonitrile. This guide is designed for researchers and drug development professionals who require high enantiomeric excess (ee) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-piperidine-2-carbonitrile. This guide is designed for researchers and drug development professionals who require high enantiomeric excess (ee) in their piperidine building blocks. Here, we dissect the mechanistic pitfalls of the Strecker reaction, evaluate biocatalytic alternatives, and provide self-validating protocols to ensure scalable, stereopure outcomes.

Process Visualization

The following workflow maps the decision matrix and critical control points required to achieve >95% ee, whether you are utilizing de novo chemical synthesis or biocatalytic kinetic resolution.

Strategic workflows for achieving high enantiomeric excess in (R)-piperidine-2-carbonitrile synthesis.

Quantitative Route Comparison

Selecting the correct synthetic strategy is paramount. Below is a comparative analysis of the three primary methodologies used to synthesize chiral piperidine-2-carbonitriles.

Synthesis StrategyTypical ee (%)Ideal Temperature (°C)Catalyst / Reagent LoadingKey Mechanistic Challenge
Chiral Auxiliary (e.g., 2-Phenylglycinol)60–70%-20 to 01.0 equiv (Stoichiometric)Diastereomeric resolution required post-reaction[1].
Organocatalytic (e.g., Chiral Guanidine/Thiourea)86–99%-75 to -402–10 mol%Suppressing the uncatalyzed background reaction[1][2].
Biocatalytic Resolution (Nitrilase NIT-106)>99% (at 50% conv.)25–3010–50 mg / mmol substrateHigh substrate specificity; risk of amide side-products[3].

Troubleshooting & FAQs

Q1: During my organocatalytic asymmetric Strecker reaction, the ee of (R)-piperidine-2-carbonitrile plateaus at 70%. How can I push this above 95%? Causality & Solution: A plateau in enantiomeric excess usually indicates that the uncatalyzed background addition of cyanide is competing with your chiral catalyst. To suppress this, you must lower the reaction temperature (ideally between -40 °C and -75 °C)[1][2]. Furthermore, using free hydrogen cyanide (HCN) often leads to rapid, uncontrolled background reactions. Switch to trimethylsilyl cyanide (TMSCN) combined with a controlled proton source (like an alcohol). This ensures that the reactive cyanide species is generated slowly, allowing the chiral catalyst (e.g., a chiral guanidine or thiourea) to fully coordinate the iminium ion and dictate the stereochemical facial attack[1].

Q2: I successfully synthesize the product with high ee, but it racemizes during downstream isolation. What causes this and how do I prevent it? Causality & Solution: Alpha-aminonitriles are highly susceptible to "retro-Strecker" reactions. Because the alpha-proton is relatively acidic and the cyano group is a good leaving group, the molecule can reversibly dissociate back into the iminium ion and cyanide anion, scrambling the stereocenter[4]. This is heavily exacerbated by basic conditions, high temperatures, and protic solvents. To prevent this, ensure your workup is slightly acidic (pH 6-7). Additionally, utilizing specific solvents like benzonitrile or acetonitrile during extraction has been shown to effectively stabilize the product and prevent racemization during isolation[5].

Q3: I am attempting a biocatalytic kinetic resolution of racemic piperidine-2-carbonitrile using a standard nitrilase panel, but the ee of the remaining (R)-enantiomer is poor. What is going wrong? Causality & Solution: Piperidine-2-carbonitrile is uniquely sterically demanding compared to smaller heterocycles like pyrrolidine-2-carbonitrile. Most broad-spectrum nitrilases either fail to accept it into their active site or stall at the hydration step, producing the amide instead of the carboxylic acid[3]. You must use highly specific enzymes. Literature demonstrates that piperidine-2-carbonitrile is a viable substrate specifically for the nitrilase NIT-106 , which selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer intact[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that verify success before you commit to the next step.

Protocol A: Organocatalytic Asymmetric Strecker Synthesis

Best for de novo synthesis from Δ1-piperideine.

  • Iminium Formation & Dehydration

    • Action: Dissolve Δ1-piperideine in anhydrous toluene over 4Å molecular sieves for 2 hours.

    • Causality: Water rapidly hydrolyzes the cyanide source and deactivates hydrogen-bonding organocatalysts. The sieves shift the equilibrium to ensure a strictly anhydrous imine environment.

    • Self-Validation (IPC): Perform FTIR on a 50 µL aliquot. Proceed only when the broad O-H stretch (~3300 cm⁻¹) is completely absent, confirming a dry system.

  • Asymmetric Cyanation

    • Action: Cool the solution to -70 °C. Add 10 mol% of the chiral catalyst (e.g., cyclic dipeptide or chiral guanidine)[1]. Slowly dose 1.2 equivalents of TMSCN over 4 hours using a syringe pump.

    • Causality: The extreme cold and slow dosing ensure the chiral catalyst processes the substrate faster than the achiral background reaction can occur.

    • Self-Validation (IPC): At 6 hours, draw an aliquot, quench in cold hexane, and run chiral HPLC. Do not initiate workup until the peak integration confirms an (R):(S) ratio of >95:5.

  • Quench and Isolation

    • Action: Quench the reaction at -70 °C with a cold pH 6.0 phosphate buffer. Extract the product using cold acetonitrile[5].

    • Causality: The slightly acidic, cold environment prevents base-catalyzed deprotonation and retro-Strecker racemization[4].

Protocol B: Biocatalytic Kinetic Resolution

Best for resolving commercially available racemic piperidine-2-carbonitrile.

  • Enzymatic Reaction Setup

    • Action: Suspend racemic piperidine-2-carbonitrile (50 mM) in a pH 7.2 phosphate buffer. Add 20 mg/mL of Nitrilase NIT-106[3]. Incubate at 30 °C with gentle agitation.

    • Causality: The pH 7.2 buffer maintains the enzyme's active site conformation while preventing spontaneous, base-catalyzed racemization of the substrate. NIT-106 specifically targets the (S)-enantiomer for hydrolysis.

    • Self-Validation (IPC): Monitor the pH continuously. A slow drop in pH indicates the generation of the carboxylic acid byproduct, self-validating that the enzyme is active and functioning.

  • Conversion Monitoring

    • Action: Monitor the reaction strictly via GC-MS or chiral HPLC.

    • Causality: In a kinetic resolution, allowing the reaction to proceed past 50% conversion risks the enzyme slowly hydrolyzing your desired (R)-enantiomer. Stopping too early leaves residual (S)-enantiomer.

    • Self-Validation (IPC): Terminate the reaction by adding cold ethyl acetate exactly when the ratio of unreacted nitrile to hydrolyzed acid reaches 1:1.

  • Product Recovery

    • Action: Separate the phases. The unreacted (R)-piperidine-2-carbonitrile partitions into the organic ethyl acetate phase, while the (S)-carboxylic acid remains in the aqueous buffer.

References

  • Title: Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids Source: Graz University of Technology URL: 3

  • Title: Introduction of the Cyano Group by Addition to an Imino Group Source: Thieme E-Books & E-Journals URL: 1

  • Title: Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues Source: PubMed URL: 5

  • Title: Asymmetric Strecker Reactions Source: Chemical Reviews - ACS Publications URL: 2

  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI URL: 4

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Crystallization of (R)-Piperidine-2-carbonitrile

Welcome to the Chiral Aminonitrile Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the isolation and chiral resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Aminonitrile Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the isolation and chiral resolution of (R)-piperidine-2-carbonitrile. This molecule is a critical precursor in the synthesis of pharmaceuticals (such as pipecolic acid derivatives), but its polarity and basicity often present challenges during downstream processing.

Below, you will find a self-validating workflow, troubleshooting FAQs, and field-proven methodologies grounded in thermodynamic and physicochemical principles.

Experimental Workflow

G A Racemic Mixture (Aqueous Phase) B Extraction (DCM / EtOAc) A->B Basify (pH > 9) C Free Base Aminonitrile (Organic Phase) B->C Phase Separation D Chiral Resolution (L-Tartaric Acid in EtOH/H2O) C->D Solvent Swap E Thermodynamic Crystallization (Cooling to 0 °C) D->E Reflux & Dissolve F (R)-Enantiomer Salt (Solid Precipitate) E->F Selective Precipitation

Workflow for the extraction and chiral resolution of (R)-Piperidine-2-carbonitrile.

Troubleshooting Guides & FAQs

Q1: What are the optimal solvents for extracting piperidine-2-carbonitrile from an aqueous reaction mixture? A1: The most effective solvents for this extraction are Dichloromethane (DCM) and Ethyl Acetate (EtOAc) 1. Scientific Causality: Piperidine-2-carbonitrile is a low-molecular-weight, moderately polar aminonitrile. While the electron-withdrawing cyano group slightly depresses the basicity of the piperidine nitrogen, it still readily protonates in water. To extract it, the aqueous phase must be basified (pH > 9) to ensure the molecule exists entirely as the neutral free base. DCM is highly effective because its dense nature (1.33 g/cm³) facilitates clean phase separation from the lighter aqueous layer, minimizing emulsions. EtOAc is a greener alternative 2, but its partial miscibility with water means you must saturate the aqueous layer with NaCl ("salting out") to drive the aminonitrile into the organic phase.

Q2: How do I resolve the (R)-enantiomer from the racemic mixture, and what is the best crystallization solvent? A2: Resolution is best achieved via diastereomeric salt formation using a chiral acid, specifically L-tartaric acid 3. The optimal crystallization solvent is an Ethanol/Water mixture (typically 9:1 or 8:2 v/v) [[4]](). Scientific Causality: When racemic piperidine-2-carbonitrile reacts with L-tartaric acid, it forms two diastereomeric salts with distinct lattice energies and solubilities. A polar protic solvent system like aqueous ethanol provides the necessary hydrogen-bonding network to selectively stabilize the crystal lattice of the less soluble diastereomer. Water is critical here; absolute ethanol often leads to rapid, amorphous precipitation of both salts, whereas a small percentage of water provides thermodynamic reversibility, allowing the more soluble salt to remain in solution while the (R)-enantiomer salt crystallizes in high purity.

Q3: I am experiencing low enantiomeric excess (ee) during crystallization. How can I troubleshoot this? A3: Low ee is almost always a symptom of kinetic trapping rather than thermodynamic control. Troubleshooting Steps:

  • Cooling Rate: Crash-cooling forces both diastereomers to precipitate. You must cool the solution linearly from reflux to room temperature over 4-6 hours.

  • Solvent Ratio: If the ee is low, your solvent is likely too anti-polar. Increase the water content in your Ethanol/Water mixture by 2-5% to increase the solubility threshold, forcing only the most stable diastereomer to crystallize.

  • Seeding: Introduce a pure seed crystal of (R)-piperidine-2-carbonitrile L-tartrate at the metastable zone width (typically 5-10 °C below the dissolution temperature) to bypass primary nucleation energy barriers.

Q4: My extraction yields are persistently low. What physicochemical factors am I missing? A4: If you are using EtOAc, you are likely losing product to the aqueous phase due to the moderate hydrophilicity of the cyano group. Ensure you are performing multiple extractions (e.g., 3 x 50 mL rather than 1 x 150 mL) to leverage the partition coefficient (Nernst distribution law). Additionally, verify the pH; if the pH drops below 9 during extraction, the amine will protonate and partition back into the aqueous waste.

Quantitative Data: Solvent Comparison
SolventWorkflow StageBoiling Point (°C)Polarity IndexAdvantagesDisadvantages
Dichloromethane (DCM) Extraction39.63.1Excellent partitioning, dense (bottom layer) making separation easy.Halogenated; strict environmental and health regulations apply.
Ethyl Acetate (EtOAc) Extraction77.14.4Greener profile, good solubility for the free base.Requires aqueous "salting out"; prone to hydrolysis at very high pH.
Ethanol / Water (9:1) Crystallization~78.0~5.5Optimal H-bonding for diastereomeric resolution.Requires precise temperature control to avoid oiling out.
Methanol (MeOH) Crystallization64.75.1High solubility at reflux, sharp solubility curve.May require co-solvents (like MTBE) to induce precipitation.
Step-by-Step Methodology: Self-Validating Extraction & Resolution

Phase 1: Free-Basing and Extraction

  • Basification: Cool the aqueous reaction mixture containing racemic piperidine-2-carbonitrile to 0-5 °C. Slowly add 2M NaOH until the pH stabilizes at 10.0. Self-Validation Check: The solution will turn visibly cloudy as the neutral free base precipitates from the aqueous phase.

  • Extraction: Add Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous phase. Stir vigorously for 10 minutes, then transfer to a separatory funnel 1.

  • Separation: Allow the phases to separate completely. Collect the lower organic layer. Repeat the extraction twice more with half-volumes of DCM to maximize yield.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (30 °C, 200 mbar) to yield the crude racemic free base as a pale oil.

Phase 2: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the crude racemic piperidine-2-carbonitrile (1.0 equiv) in Ethanol/Water (9:1 v/v, 10 volumes). In a separate flask, dissolve L-tartaric acid (1.0 equiv) in the same solvent system [[3]]().

  • Mixing & Heating: Combine the solutions and heat to reflux (approx. 78 °C) until a clear, homogeneous solution is obtained.

  • Thermodynamic Cooling: Reduce the temperature by 10 °C per hour. Once the solution reaches 60 °C, add 0.1% w/w seed crystals of pure (R)-piperidine-2-carbonitrile L-tartrate.

  • Isolation: Continue cooling to 0 °C and hold for 2 hours. Filter the resulting white crystals under vacuum and wash with ice-cold absolute ethanol.

  • Chiral Purity Check: Run Chiral HPLC. If ee < 98%, perform a single recrystallization from Ethanol/Water.

References
  • Supporting information - Rsc.
  • Source: google.
  • WO2015150941A1 - A process for preparation of sodium (2s, 5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.
  • Source: bris.ac.

Sources

Optimization

Overcoming catalyst deactivation in (R)-Piperidine-2-carbonitrile production

Welcome to the Technical Support Center for Asymmetric Catalysis . This guide is designed for researchers and drug development professionals optimizing the enantioselective synthesis of (R)-Piperidine-2-carbonitrile via...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Catalysis . This guide is designed for researchers and drug development professionals optimizing the enantioselective synthesis of (R)-Piperidine-2-carbonitrile via the asymmetric Strecker reaction.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and kinetic data to help you diagnose and overcome chiral thiourea catalyst deactivation.

System Architecture: Catalytic Cycle & Deactivation Pathways

To troubleshoot effectively, we must first map the operational boundaries of the amido-thiourea catalytic cycle. The diagram below illustrates the productive hydrogen-bonding pathway versus the three primary modes of failure: product inhibition, catalyst dimerization, and uncatalyzed background reactions.

G Cat Active Thiourea Catalyst Complex Dual H-Bonded Transition State Cat->Complex Substrate Binding Deact2 Catalyst Dimerization (Self-Association) Cat->Deact2 High Concentration Imine 1-Piperideine Monomer Imine->Complex Deact3 Uncatalyzed Background (Racemic Pathway) Imine->Deact3 Trace Moisture HCN TMSCN + MeOH HCN->Complex Product (R)-Piperidine-2-carbonitrile Complex->Product Enantioselective Addition Product->Cat Catalyst Turnover Deact1 Product Inhibition (Amine Binding) Product->Deact1 High Conversion Deact1->Cat Blocks Active Site Deact2->Cat Reduces Active Pool Deact3->Product Lowers ee%

Catalytic cycle and primary deactivation pathways in asymmetric hydrocyanation.

Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) of (R)-Piperidine-2-carbonitrile degrade unpredictably during scale-up? A1: The loss of enantiopurity is rarely due to the chiral catalyst spontaneously failing; rather, it is caused by the uncatalyzed background reaction outcompeting the catalyzed pathway[1]. 1-Piperideine is highly susceptible to racemic hydrocyanation if trace moisture or basic impurities are present. Water disrupts the delicate dual hydrogen-bonding network between the thiourea protons and the cyanide anion, while simultaneously accelerating the background addition of HCN[1].

  • Causality & Action: Moisture acts as a non-selective proton shuttle. To validate your system, run a background check without the catalyst. If conversion exceeds 5% in 1 hour, your system is compromised[2]. Dry all solvents over 3Å molecular sieves and ensure the 1-piperideine is freshly distilled.

Q2: My reaction rate decays exponentially after 50% conversion. Is this product inhibition or catalyst deactivation? A2: In thiourea-catalyzed Strecker reactions, both phenomena can occur, but they require different interventions. Product inhibition happens when the basic nitrogen of the newly formed (R)-piperidine-2-carbonitrile outcompetes the imine for the thiourea's hydrogen-bond donor sites[3]. Conversely, catalyst deactivation often manifests as dimerization (self-association) of the thiourea molecules at higher concentrations, which reduces the active monomer pool[2].

  • Causality & Action: To definitively diagnose the issue, employ a "same excess" kinetic experiment[4]. Run two parallel reactions: one standard, and one spiked with 20% of the pure product from the start. If the kinetic curves overlap when shifted by the time S (the time taken to reach 20% conversion in the standard run), product inhibition is negligible, and dimerization is the culprit[4]. If they do not overlap, product inhibition is occurring.

Q3: Why does my catalyst resting state change when using TMSCN instead of HCN gas? A3: TMSCN is a safer alternative to HCN, but it is not the active nucleophile. It requires a protic additive (typically methanol or isopropanol) to generate HCN in situ[1]. If the desilylation is too slow, the catalyst is starved of the cyanide anion, leaving the iminium-catalyst complex exposed to side reactions. If excess methanol is added, it competitively binds to the thiourea, displacing the substrate.

  • Causality & Action: The stoichiometry of the protic additive must be strictly 1:1 with TMSCN. The thiourea moiety stabilizes the generated cyanide anion, while the amide moiety stabilizes the iminium ion[1].

Quantitative Data: Kinetic and Deactivation Metrics

ParameterOptimal ConditionDeactivated / Compromised StateCausality & Impact
Catalyst State Monomeric (≤ 5 mol%)Dimeric/Aggregated (> 5 mol%)Self-association reduces active site availability, drastically lowering the Turnover Frequency (TOF)[2].
Imine Substrate Pure 1-piperideine monomerα-tripiperideine (trimer)Monomer starvation slows the catalyzed cycle, allowing background reactions to dominate[5].
Cyanide Source HCN (generated in situ)Excess unreacted TMSCNLack of a stoichiometric protic additive stalls the catalytic cycle at the imine-binding step[1].
Background Rate < 5% conversion / hour> 15% conversion / hourTrace moisture accelerates racemic hydrocyanation, crashing the overall enantiomeric excess (ee)[1].

Self-Validating Protocol: Asymmetric Strecker Synthesis & Catalyst Recovery

This protocol ensures the enantioselective synthesis of (R)-Piperidine-2-carbonitrile while actively monitoring and preventing thiourea catalyst deactivation. Every step includes a self-validating checkpoint to guarantee scientific integrity.

Phase 1: Substrate Preparation (Trimer Cracking)

  • Synthesis: Prepare α-tripiperideine via N-chlorination and basic dehydrochlorination of piperidine[5].

  • Cracking: 1-piperideine exists in equilibrium with its trimer. Crack the trimer by vacuum distillation (91–93 °C at 16 mbar) immediately prior to use[5].

    • Causality Check: Using uncracked trimer starves the catalyst of the monomer, artificially lowering the reaction rate and promoting catalyst dimerization.

Phase 2: Catalytic Hydrocyanation 3. Complexation: Dissolve the chiral amido-thiourea catalyst (5 mol%) in anhydrous toluene under a strict argon atmosphere[6]. 4. Addition: Add the freshly distilled 1-piperideine (1.0 equiv) to the catalyst solution. 5. Temperature Control: Cool the reaction mixture to -20 °C.

  • Causality Check: Cryogenic temperatures are essential to suppress the uncatalyzed background reaction, preserving high enantioselectivity[6].

  • Cyanation: Add TMSCN (1.2 equiv) followed by a slow, syringe-pump addition of anhydrous methanol (1.2 equiv).

    • Mechanistic Insight: Methanol generates HCN in situ. The catalyst's thiourea moiety stabilizes the cyanide anion via dual hydrogen bonds, while the amide moiety stabilizes the iminium ion[1].

Phase 3: Validation & Catalyst Recovery 7. Kinetic Sampling: Monitor the reaction via "same excess" kinetic sampling[4]. Extract 50 µL aliquots at 15, 30, and 60 minutes to plot the conversion curve. 8. Quenching: Quench the reaction with cold aqueous NaHCO3 to prevent product degradation or reverse Strecker reactions. Extract with dichloromethane and concentrate. 9. Catalyst Recovery: Precipitate the thiourea catalyst by adding cold hexanes to the crude mixture. Filter and dry the recovered catalyst.

  • Self-Validation: Run a 1 mmol control reaction with the recovered catalyst. If the ee drops by more than 2%, irreversible covalent deactivation (e.g., desulfurization) has occurred, and the batch must be discarded.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Validation for (R)-Piperidine-2-carbonitrile Purity

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different effects in a biological system.[1][2] (R)-Piperidine-2-carbonitrile is a key chiral building block where controlling enantiomeric purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[3] This is achieved through differential interactions between the enantiomers and the chiral environment of the CSP, resulting in different retention times. This guide provides a comprehensive framework for the validation of a chiral HPLC method for determining the enantiomeric purity of (R)-Piperidine-2-carbonitrile. We will move beyond a simple checklist of validation parameters to explore the underlying scientific rationale, compare alternative analytical strategies, and provide actionable protocols grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Part 1: Method Development - The Foundation of a Validated State

A robust validation is impossible without a well-developed and optimized method. The initial development phase aims to achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape and a reasonable run time.

The Core of the Separation: Selecting the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in chiral method development. For piperidine derivatives, polysaccharide-based CSPs are the most versatile and widely successful.[6][7] These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for resolving a broad range of chiral compounds.[8]

CSP Type Common Brands Primary Interaction Mechanisms Suitability for Piperidine-2-carbonitrile
Polysaccharide-Based Chiralpak® IA/IB/IC, Chiralcel® OD/OJHydrogen bonding, dipole-dipole, steric inclusion, π-π interactionsHigh. This is the recommended starting point due to broad selectivity. Chiralpak® IA (amylose-based) and Chiralpak® IB (cellulose-based) often show complementary selectivity.[8]
Protein-Based AGP, CBHHydrophobic and polar interactionsModerate. Can be effective but may have limitations in mobile phase compatibility and robustness.
Cyclodextrin-Based Cyclobond™Inclusion complexationModerate to Low. More commonly used in reversed-phase or for less polar analytes.

Our recommendation is to begin screening with immobilized polysaccharide columns like Chiralpak® IA and Chiralpak® IC, as their covalent bonding to the silica support allows for the use of a wider range of solvents, enhancing method development flexibility.

Fine-Tuning the Separation: Mobile Phase Optimization

For polysaccharide CSPs, normal-phase chromatography is typically the most effective.

  • Primary Solvents: A mixture of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., ethanol, isopropanol) is standard. The ratio is systematically varied to optimize the balance between retention time and resolution.

  • The Role of Additives: (R)-Piperidine-2-carbonitrile is a basic compound. Unwanted interactions with residual silanols on the CSP can lead to poor peak shape (tailing). The addition of a small amount of a basic additive, such as diethylamine (DEA) (typically 0.1%), to the mobile phase is crucial to saturate these active sites and ensure sharp, symmetrical peaks.[7][9]

Detection Strategy: To Derivatize or Not?

The piperidine-2-carbonitrile structure lacks a strong UV chromophore, presenting a detection challenge.

  • Direct UV Detection: Detection at low wavelengths (e.g., 210-220 nm) is often feasible but may suffer from lower sensitivity and potential interference from mobile phase impurities.

  • Pre-Column Derivatization: Reacting the analyte with a UV-active derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) can significantly enhance sensitivity.[9] However, this adds complexity and potential sources of error to the method.

For this guide, we will proceed with a method based on direct UV detection, prioritizing simplicity and robustness. If sensitivity requirements cannot be met, derivatization remains a powerful alternative strategy.[6]

Part 2: The Validation Gauntlet - Proving Fitness for Purpose

Method validation demonstrates, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the validation parameters as stipulated by ICH Q2(R1), explaining the causality behind each test.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) Dev CSP & Mobile Phase Screening & Optimization Spec Specificity Dev->Spec Achieve Separation Lin Linearity & Range Spec->Lin Confirms Identity Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Acc->Prec LODQ LOD / LOQ Prec->LODQ Defines Reliability Rob Robustness LODQ->Rob Defines Limits SS System Suitability Rob->SS Ensures Transferability G cluster_foundational Foundational Parameters cluster_quantitative Quantitative Performance cluster_boundary Boundary Conditions center Validated Method Spec Specificity center->Spec SS System Suitability center->SS Acc Accuracy center->Acc Prec Precision center->Prec Lin Linearity center->Lin LODQ LOD / LOQ center->LODQ Rob Robustness center->Rob Spec->Acc Spec->Prec Spec->Lin SS->Acc SS->Prec SS->Lin

Sources

Comparative

(R)-Piperidine-2-carbonitrile vs (S)-Piperidine-2-carbonitrile biological activity

The Chiral Command Center: A Comparative Guide to (R)- vs. (S)-Piperidine-2-carbonitrile in Drug Development In the landscape of medicinal chemistry, small heterocyclic building blocks often dictate the entire pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chiral Command Center: A Comparative Guide to (R)- vs. (S)-Piperidine-2-carbonitrile in Drug Development

In the landscape of medicinal chemistry, small heterocyclic building blocks often dictate the entire pharmacokinetic and pharmacodynamic trajectory of a drug. Among these, piperidine-2-carbonitrile stands out not as a final therapeutic agent, but as a critical "chiral command center." The stereocenter at the C2 position—yielding either the (R)- or (S)-enantiomer—serves as the divergence point for synthesizing distinct classes of biologically active compounds, ranging from antidiabetic enzyme inhibitors to voltage-gated ion channel blockers [1].

As drug development professionals, understanding the causality behind these stereochemical choices is paramount. This guide objectively compares the biological utility, downstream targets, and mechanistic pathways of (R)- vs. (S)-piperidine-2-carbonitrile, supported by field-proven experimental workflows.

Mechanistic Divergence: The Causality of Chirality

The biological activity of piperidine-2-carbonitrile derivatives is fundamentally driven by the 3D spatial orientation of the C2 substituent. The nitrile group (-C≡N) is highly versatile; it can act as an electrophilic "warhead" for covalent enzyme inhibition or undergo hydrolysis to yield conformationally restricted amino acids (CRAAs) like pipecolic acid[1].

  • (S)-Piperidine-2-carbonitrile: This enantiomer is the direct precursor to L-pipecolic acid (an L-proline homolog). Because it mimics the natural stereochemistry of proteinogenic amino acids, the (S)-configuration is heavily utilized in synthesizing peptidomimetics that require a β -turn stabilization. Biologically, derivatives of the (S)-enantiomer are highly active against voltage-gated Na+ channels (e.g., the local anesthetic ropivacaine) and act as potent K+ channel blockers, as seen in the total synthesis of the marine alkaloid (-)-lepadiformine A [3]. Furthermore, it serves as a scaffold for perhydrohistrionicotoxin (pHTX) analogs targeting neuronal nicotinic acetylcholine receptors (nAChRs)[2].

  • (R)-Piperidine-2-carbonitrile: Yielding D-pipecolic acid upon hydrolysis, the (R)-enantiomer is utilized to synthesize compounds that resist proteolytic degradation. It is a critical synthon for CNS-active agents (such as dexmethylphenidate analogs) and specific spirooxindole alkaloids. The unnatural stereochemistry allows these molecules to bypass standard metabolic pathways, significantly increasing their half-life in vivo.

  • Direct Nitrile Engagement (DPP-4 Inhibition): When the nitrile group is retained, functionalized piperidine-2-carbonitriles act as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes [4]. The electrophilic carbon of the nitrile forms a reversible covalent imidate adduct with the catalytic Ser630 of DPP-4. Here, stereochemistry dictates the alignment of the piperidine ring within the S1 and S2 hydrophobic pockets of the enzyme.

G P2C Piperidine-2-carbonitrile (Racemic) R_Enant (R)-Piperidine-2-carbonitrile P2C->R_Enant Chiral Resolution S_Enant (S)-Piperidine-2-carbonitrile P2C->S_Enant Chiral Resolution D_Pip D-Pipecolic Acid Derivatives R_Enant->D_Pip Hydrolysis DPP4 DPP-4 Inhibitors (Covalent Nitrile Binding) R_Enant->DPP4 Functionalization L_Pip L-Pipecolic Acid Derivatives S_Enant->L_Pip Hydrolysis S_Enant->DPP4 Functionalization CNS CNS Agents & Spirooxindoles (Receptor Modulators) D_Pip->CNS Synthesis Anes Local Anesthetics (Na+ Channel Blockers) L_Pip->Anes Synthesis

Stereochemical divergence of piperidine-2-carbonitrile enantiomers into distinct therapeutic classes.

Comparative Biological Activity & Target Profiling

The following table summarizes the quantitative biological data and downstream targets associated with derivatives of both enantiomers. Data is aggregated from standardized in vitro assays comparing the functionalized analogs [2] [3][4].

Enantiomeric OriginDownstream Derivative ClassPrimary Biological TargetMechanism of ActionRepresentative IC50 / GI50
(S)-Enantiomer L-Pipecolic Acid AmidesVoltage-gated Na+ ChannelsAllosteric pore blockade1.5 - 3.2 µM (NaV1.5)
(S)-Enantiomer (-)-Lepadiformine A AnalogsCardiac K+ ChannelsChannel blockade~4.1 µM [3]
(S)-Enantiomer pHTX Analogs α 4 β 2 nAChRNon-competitive antagonism0.8 - 1.2 µM [2]
(R)-Enantiomer D-Pipecolic Acid EstersDopamine Transporter (DAT)Reuptake inhibition25 - 40 nM
(R)-Enantiomer Spirooxindole AlkaloidsMDM2-p53 InteractionProtein-protein disruption0.5 - 2.0 µM
Both (Stereo-dependent) Sulfonamide Nitrile AnalogsDipeptidyl Peptidase-4 (DPP-4)Reversible covalent inhibition6.5 - 15.0 nM[4]

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of piperidine-2-carbonitrile derivatives, the experimental design must include internal validation mechanisms. Below is a self-validating protocol for assessing the DPP-4 inhibitory activity of functionalized (R)- and (S)-piperidine-2-carbonitriles.

Protocol: Fluorogenic DPP-4 Inhibition & Covalent Binding Assay

Causality Note: Because the nitrile group forms a reversible covalent bond with the enzyme, standard Michaelis-Menten kinetics are insufficient. A pre-incubation step is strictly required to allow the slow-binding imidate adduct to form before introducing the substrate.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (BSA prevents non-specific plastic binding).

  • Positive Control: Vildagliptin (a known pyrrolidine-2-carbonitrile covalent inhibitor).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the (R)- and (S)-piperidine-2-carbonitrile derivatives in 100% DMSO. Perform a 10-point serial dilution (10 µM to 0.1 nM). Validation Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): In a black 96-well microplate, combine 10 µL of the inhibitor dilutions with 40 µL of DPP-4 enzyme (0.5 ng/well) in assay buffer. Incubate at 37°C for exactly 30 minutes. Causality: This time allows the electrophilic nitrile to fully engage the Ser630 residue.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Gly-Pro-AMC (final concentration 20 µM, which should be at or below the Km​ to ensure sensitive competitive inhibition detection).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 20 minutes at λex​ = 380 nm and λem​ = 460 nm.

  • Orthogonal Validation (Self-Validating Step): To prove the mechanism is reversible covalent (and not irreversible alkylation or assay interference), perform a rapid dilution jump. Dilute the inhibited enzyme-inhibitor complex 100-fold into substrate-containing buffer. If the nitrile binding is reversible, enzymatic activity will slowly recover over 1-2 hours.

Assay Prep 1. Compound Prep (Serial Dilution in Buffer) Incubate 2. Pre-Incubation (Target + Inhibitor, 30 min) Prep->Incubate Substrate 3. Substrate Addition (Gly-Pro-AMC) Incubate->Substrate Read 4. Kinetic Readout (Fluorimetry Ex380/Em460) Substrate->Read Validate 5. Dilution Jump (Reversibility Validation) Read->Validate

Workflow for evaluating reversible covalent enzyme inhibition by nitrile-containing compounds.

Conclusion for Drug Developers

When selecting between (R)- and (S)-piperidine-2-carbonitrile for a synthesis campaign, researchers are not merely choosing a building block; they are pre-determining the metabolic stability and receptor-pocket fit of the final drug. The (S)-enantiomer remains the gold standard for mimicking natural proteinogenic geometry (targeting ion channels and nAChRs), while the (R)-enantiomer provides the proteolytic resistance necessary for long-acting CNS agents and novel peptidomimetics. For direct enzyme inhibition via the nitrile warhead, both enantiomers must be synthesized and screened, as the optimal stereochemistry is highly dependent on the specific topology of the target's active site.

References

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. d-nb.info.
  • Divergent Nine-Step Syntheses of Perhydrohistrionicotoxin Analogs and Their Inhibition Activity Toward Chicken α4β2-Neuronal Nicotinic Acetylcholine Receptors. ACS Publications.
  • Total Synthesis of (−)-Lepadiformine A via Radical Translocation–Cyclization Reaction. ACS Publications.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
Validation

Comparative Guide to NMR Analytical Strategies for (R)-Piperidine-2-carbonitrile

(R)-Piperidine-2-carbonitrile is a highly versatile chiral scaffold used extensively in the synthesis of peptidomimetics and conformationally restricted unnatural amino acids[1]. However, the structural elucidation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-Piperidine-2-carbonitrile is a highly versatile chiral scaffold used extensively in the synthesis of peptidomimetics and conformationally restricted unnatural amino acids[1]. However, the structural elucidation of this small, flexible nitrogen heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical bottlenecks. The rapid inversion of the secondary amine and the similar magnetic environments of the aliphatic ring protons (C3, C4, C5) often result in a highly overlapped spectral envelope.

As a Senior Application Scientist, selecting the correct analytical approach is critical for preventing misassignment. This guide objectively compares three distinct analytical strategies—Direct 1D NMR Analysis, 2D NMR-Assisted Elucidation, and Pre-Acquisition N-Derivatization—evaluating their performance, spectral resolution capabilities, and operational efficiency.

Comparative Analysis of Analytical Approaches

Approach A: Direct 1D NMR Analysis (Unprotected)
  • Performance Profile: The most rapid, non-destructive method, serving as the baseline for routine analysis.

  • Mechanistic Insight: In its unprotected state, (R)-piperidine-2-carbonitrile exists in a rapid equilibrium between chair conformations. The lack of a bulky N-substituent allows the nitrogen lone pair to invert rapidly at room temperature. Consequently, the 1 H NMR spectrum in CDCl 3​ exhibits severe signal averaging. The C3, C4, and C5 protons clump into an unresolved multiplet region (~1.40–1.90 ppm), making it nearly impossible to extract precise scalar couplings ( 3JHH​ ) required for rigorous stereochemical validation.

  • Optimal Use Case: Routine purity checks of highly pure, isolated batches where only the C2 proton and the cyano carbon (~118 ppm) need to be verified.

Approach B: 2D NMR-Assisted Elucidation (COSY, HSQC)
  • Performance Profile: High-resolution structural mapping without chemical alteration.

  • Mechanistic Insight: When 1D 1 H NMR fails due to aliphatic overlap, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy becomes essential. By correlating the overlapped 1 H signals to their corresponding 13 C resonances (which are spread over a much wider 20–30 ppm range), the C3, C4, and C5 positions can be unambiguously assigned. Correlation Spectroscopy (COSY) further allows the analyst to trace the continuous spin system starting from the distinct C2 methine proton.

  • Optimal Use Case: Complex mixtures or novel derivatives where absolute connectivity must be proven without destroying the free amine.

Approach C: Pre-Acquisition N-Derivatization (N-Ts)
  • Performance Profile: The gold standard for locking conformation and achieving maximum spectral dispersion.

  • Mechanistic Insight: Derivatizing the secondary amine with a bulky, electron-withdrawing group (such as a p-toluenesulfonyl, N-Ts) fundamentally alters the molecule's conformational dynamics. The introduction of the N-Ts group creates severe A(1,3) strain if the cyano group remains equatorial, often forcing the ring into a twist-boat conformation or a locked chair with the cyano group pseudoaxial[2]. Furthermore, the strong deshielding effect of the sulfonamide group shifts the C2 proton dramatically downfield to 4.98 ppm, isolating it completely from the aliphatic envelope[3].

  • Optimal Use Case: Rigorous stereochemical characterization and publication-grade spectral data acquisition.

Quantitative Data Presentation

The following table summarizes the spectral dispersion achieved by transitioning from an unprotected to an N-Ts protected state. Notice the dramatic downfield shift and signal sharpening of the C2 and C6 protons upon derivatization.

Table 1: Comparative 1 H and 13 C NMR Spectral Data for (R)-Piperidine-2-carbonitrile Derivatives (CDCl 3​ , 400 MHz)

Molecular PositionUnprotected (R)-Piperidine-2-carbonitrile (Typical Range)N-Ts-(R)-Piperidine-2-carbonitrile (Experimental)[3]
C2-H ( 1 H) 3.60 – 3.80 (m, 1H)4.98 (s, 1H)
C6-H ( 1 H) 2.60 – 3.00 (m, 2H)2.67 (m, 1H), 3.84 (d, 1H, J=11.7 Hz)
C3, C4, C5-H ( 1 H) 1.40 – 1.90 (m, 6H)1.54–1.68 (m, 2H), 1.80 (m, 2H), 1.87–1.98 (m, 2H)
N-H / N-Ts ( 1 H) 1.50 – 2.00 (br s, 1H)2.44 (s, 3H, CH 3​ ), 7.36 (d, 2H), 7.70 (d, 2H)
C2 ( 13 C) 45.0 – 48.0 ppm46.02 ppm
CN ( 13 C) 118.0 – 120.0 ppm115.46 ppm
C6 ( 13 C) 42.0 – 44.0 ppm43.38 ppm
C3, C4, C5 ( 13 C) 20.0 – 29.0 ppm19.95, 21.90, 24.70 ppm

Experimental Protocols: Self-Validating N-Ts Derivatization & NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol describes the N-Ts derivatization of (R)-piperidine-2-carbonitrile, designed as a self-validating system where the NMR acquisition parameters inherently confirm the success of the chemical modification.

Step 1: Chemical Derivatization

  • Dissolve 50 mg (0.45 mmol) of (R)-piperidine-2-carbonitrile in 2.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.5 equivalents of triethylamine (Et 3​ N) followed by 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a UV-active spot (N-Ts derivative) confirms conversion.

Step 2: Workup and Isolation

  • Quench the reaction with 2.0 mL of saturated aqueous NaHCO 3​ .

  • Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify via flash column chromatography to yield the pure N-Ts derivative as a white solid[3].

Step 3: NMR Sample Preparation & Acquisition

  • Sample Prep: Dissolve 10 mg of the purified solid in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard) for 1 H NMR. For 13 C NMR, utilize 30–40 mg to ensure an adequate signal-to-noise ratio for the quaternary cyano carbon.

  • 1 H NMR Parameters: 400 MHz or 600 MHz instrument, 298 K, spectral width of 12 ppm, 16 scans, relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR Parameters: 100 MHz or 150 MHz instrument, 298 K, spectral width of 250 ppm, 1024 scans, relaxation delay (D1) of 2.0 seconds.

  • Self-Validation Check: The protocol's success is immediately validated by the appearance of a sharp 3H singlet at 2.44 ppm (Ts-methyl) and the diagnostic C2 proton shifting from ~3.7 ppm to 4.98 ppm[3].

Logical Workflows and Conformational Dynamics

NMR_Workflow Start Sample: (R)-Piperidine-2-carbonitrile Q1 Is sample highly pure? Start->Q1 Direct Approach A: Direct 1D 1H/13C NMR (CDCl3) Q1->Direct Yes Deriv Approach C: N-Derivatization (N-Boc or N-Ts) Q1->Deriv No / Impurities Q2 Are C3-C5 multiplets resolved? Direct->Q2 TwoD Approach B: 2D NMR (COSY/HSQC) (DMSO-d6 or CDCl3) Deriv->TwoD Q2->TwoD No Success Full Structural & Stereochemical Elucidation Q2->Success Yes TwoD->Success

Caption: Workflow for selecting the optimal NMR analytical strategy for piperidine-2-carbonitrile.

Conformation Chair Chair Conformation (Cyano Equatorial) Minimizes 1,3-diaxial interactions TwistBoat Twist-Boat Conformation (Cyano Pseudoaxial) Avoids A(1,3) strain with N-group Chair->TwistBoat N-Derivatization (e.g., N-Ts) NMR_Chair NMR Profile: Sharp C2 doublet Distinct axial/equatorial shifts Chair->NMR_Chair NMR_TB NMR Profile: Broadened C2 signal Averaged coupling constants TwistBoat->NMR_TB

Caption: Conformational dynamics of N-protected piperidine-2-carbonitriles and their NMR spectral impact.

References

  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Graz University of Technology / Elsevier.[3] URL:

  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. ACS Publications.[2] URL:

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. D-nb.info.[1] URL:

Sources

Comparative

Comparing biocatalytic vs organocatalytic synthesis of (R)-Piperidine-2-carbonitrile

A Comparative Guide to the Synthesis of (R)-Piperidine-2-carbonitrile: Biocatalysis vs. Organocatalysis For Researchers, Scientists, and Drug Development Professionals (R)-Piperidine-2-carbonitrile is a valuable chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of (R)-Piperidine-2-carbonitrile: Biocatalysis vs. Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-Piperidine-2-carbonitrile is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its stereocenter at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth technical comparison of two prominent modern synthetic strategies to obtain this compound: biocatalytic kinetic resolution and organocatalytic asymmetric synthesis.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure 2-substituted piperidines presents a significant challenge in organic chemistry. Traditional methods often involve lengthy synthetic sequences, the use of chiral auxiliaries that require additional protection and deprotection steps, or resolutions that are inherently limited to a 50% theoretical yield. Modern catalytic approaches, leveraging either enzymes or small organic molecules, offer more elegant and efficient solutions. This guide will explore and compare a biocatalytic approach using nitrilases and an organocatalytic approach based on the asymmetric Strecker reaction.

Biocatalytic Synthesis via Kinetic Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild reaction conditions. For the synthesis of (R)-Piperidine-2-carbonitrile, a kinetic resolution of the racemic nitrile using an enantioselective nitrilase is a viable and attractive strategy. In this approach, the enzyme selectively hydrolyzes one enantiomer of the racemic piperidine-2-carbonitrile to the corresponding carboxylic acid (pipecolic acid), leaving the other enantiomer of the nitrile unreacted and thus enantiomerically enriched.

Mechanistic Principle

The enzymatic kinetic resolution relies on the stereochemical preference of the nitrilase active site. The enzyme preferentially binds and catalyzes the hydrolysis of the (S)-enantiomer of piperidine-2-carbonitrile to (S)-pipecolic acid, while the (R)-enantiomer is a poor substrate and remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

Biocatalytic Kinetic Resolution rac_nitrile (rac)-Piperidine-2-carbonitrile nitrilase Nitrilase (e.g., NIT-106) rac_nitrile->nitrilase r_nitrile (R)-Piperidine-2-carbonitrile (Enriched) nitrilase->r_nitrile (Slow reaction) s_acid (S)-Pipecolic Acid nitrilase->s_acid (Fast reaction) h2o H₂O h2o->nitrilase

Caption: Biocatalytic kinetic resolution of racemic piperidine-2-carbonitrile.

Experimental Protocol: Nitrilase-Catalyzed Kinetic Resolution[1]

This protocol is based on the screening of various nitrilases for the kinetic resolution of N-tosyl-piperidine-2-carbonitrile.

Materials:

  • (rac)-1-(4-Toluenesulfonyl)-piperidine-2-carbonitrile

  • Nitrilase enzyme (e.g., NIT-106)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (rac)-1-(4-toluenesulfonyl)-piperidine-2-carbonitrile (100 mg) in a suitable solvent is added the nitrilase preparation (e.g., 50 mg of NIT-106).

  • The reaction mixture is buffered with potassium phosphate buffer (pH 7.0) and stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 18 hours).

  • The reaction progress and enantiomeric excess of the remaining nitrile are monitored by chiral HPLC.

  • Upon reaching the desired conversion (ideally around 50%), the reaction is quenched, and the mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-1-(4-toluenesulfonyl)-piperidine-2-carbonitrile.

Organocatalytic Asymmetric Synthesis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. The asymmetric Strecker reaction is a powerful method for the synthesis of chiral α-amino nitriles.[1][2] In the context of (R)-Piperidine-2-carbonitrile synthesis, this would involve the enantioselective addition of a cyanide source to a cyclic imine precursor, Δ¹-piperideine, catalyzed by a chiral organocatalyst.

Mechanistic Principle

The organocatalyst, typically a chiral Brønsted acid or a thiourea-based catalyst, activates the imine substrate by forming a chiral complex. This complexation directs the nucleophilic attack of the cyanide anion to one face of the imine, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile.

Organocatalytic Asymmetric Strecker Reaction imine Δ¹-Piperideine catalyst Chiral Organocatalyst (e.g., Thiourea derivative) imine->catalyst activated_complex [Imine-Catalyst] Activated Complex catalyst->activated_complex activated_complex->catalyst Catalyst Regeneration r_nitrile (R)-Piperidine-2-carbonitrile activated_complex->r_nitrile hcn HCN/TMSCN hcn->activated_complex

Caption: Organocatalytic asymmetric Strecker reaction for the synthesis of (R)-Piperidine-2-carbonitrile.

Experimental Protocol: Asymmetric Strecker Reaction (Representative)

Materials:

  • Δ¹-Piperideine (freshly prepared)

  • Trimethylsilyl cyanide (TMSCN) or another cyanide source

  • Chiral organocatalyst (e.g., a thiourea-based catalyst)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the chiral organocatalyst (e.g., 5-10 mol%) in an anhydrous solvent under an inert atmosphere is added freshly prepared Δ¹-piperideine.

  • The mixture is cooled to a low temperature (e.g., -78 °C to -20 °C).

  • Trimethylsilyl cyanide is added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, as monitored by TLC or GC-MS.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired (R)-Piperidine-2-carbonitrile.

Performance Comparison: Biocatalysis vs. Organocatalysis

The choice between a biocatalytic and an organocatalytic approach often depends on a variety of factors including desired enantiopurity, yield, scalability, and cost. Below is a comparative summary based on available data.

ParameterBiocatalytic Kinetic ResolutionOrganocatalytic Asymmetric Synthesis
Theoretical Max. Yield 50% (for the desired enantiomer)100%
Enantiomeric Excess (ee) Generally high to excellent (>95%) for the remaining nitrile[3]Can be high to excellent, but is highly dependent on the catalyst and substrate[1]
Reaction Conditions Mild (aqueous buffer, near-neutral pH, moderate temperatures)Often requires anhydrous conditions, inert atmosphere, and low temperatures
Catalyst Loading Typically higher (mg enzyme per mg substrate)Generally lower (mol%)
Substrate Scope Can be narrow, highly specific to the enzymeCan be broader, but may require optimization for each substrate
Environmental Impact Generally considered "greener" due to aqueous media and biodegradability of the catalystOften relies on organic solvents, though catalyst is metal-free
Cost & Availability Enzymes can be expensive, but catalyst development is rapidOrganocatalysts can be complex to synthesize but are often recyclable

Causality Behind Experimental Choices

Biocatalysis: The choice of a specific nitrilase is paramount. Screening a library of enzymes is often necessary to find one with the desired activity and enantioselectivity for the target substrate. The use of a buffered aqueous system is dictated by the enzyme's natural operating environment, ensuring its stability and activity. The reaction is typically run to approximately 50% conversion to maximize the enantiomeric excess of the unreacted starting material.

Organocatalysis: The selection of the organocatalyst and solvent is critical for achieving high enantioselectivity. Non-polar, aprotic solvents are often used to favor the formation of the desired catalyst-substrate complex and minimize background reactions. Low temperatures are employed to enhance the energy difference between the diastereomeric transition states, thereby increasing the enantioselectivity of the cyanide addition. Anhydrous conditions are necessary as water can compete with the substrate for binding to the catalyst and can also react with the cyanide source.

Conclusion

Both biocatalytic and organocatalytic methods offer powerful and elegant solutions for the synthesis of enantiomerically enriched (R)-Piperidine-2-carbonitrile, each with its own set of advantages and disadvantages.

  • Biocatalysis excels in its operational simplicity, mild reaction conditions, and often superb enantioselectivity. However, it is fundamentally limited to a 50% theoretical yield in a kinetic resolution setup, and the enzyme's substrate scope may be limited.

  • Organocatalysis , on the other hand, offers the potential for a 100% theoretical yield through an asymmetric synthesis. This approach can be more versatile in terms of substrate scope. However, it often requires more stringent reaction conditions, including anhydrous solvents, inert atmospheres, and cryogenic temperatures, which can be challenging to scale up.

The optimal choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, cost considerations, and the available experimental infrastructure. For large-scale manufacturing where atom economy is critical, an optimized organocatalytic route may be preferable. For smaller-scale synthesis where high enantiopurity and mild conditions are prioritized, a biocatalytic kinetic resolution can be an excellent option.

References

  • M. Winkler, et al. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis. [Link]

  • S. J. Connon. Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • L. He, et al. Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reduction of (R)-Piperidine-2-carbonitrile: A Comparative Analysis of Key Methodologies

For researchers and professionals in drug development, the synthesis of chiral building blocks is a critical endeavor. (R)-2-(Aminomethyl)piperidine is a valuable such synthon, and its efficient and stereospecific synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of chiral building blocks is a critical endeavor. (R)-2-(Aminomethyl)piperidine is a valuable such synthon, and its efficient and stereospecific synthesis from (R)-Piperidine-2-carbonitrile is a frequently encountered challenge. The choice of reduction method for the cyano group is paramount, as it directly impacts yield, purity, and, most importantly, the preservation of the crucial stereocenter at the C2 position. This guide provides an in-depth comparison of the primary methods for this transformation, grounded in experimental evidence and practical considerations.

The Critical Challenge: Preserving Chirality

The hydrogen atom at the C2 position of the piperidine ring, alpha to the cyano group, is susceptible to epimerization. Under certain reaction conditions, particularly those involving basic reagents or intermediates, this proton can be abstracted, leading to a loss of enantiomeric purity. Therefore, the ideal reduction method must be not only efficient in converting the nitrile to a primary amine but also sufficiently mild to prevent racemization.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis, favored for its scalability and cost-effectiveness.[1] Among the various catalysts, Raney® Nickel, a high-surface-area nickel-aluminum alloy, is a workhorse for nitrile reduction.[2]

Mechanism of Action

The reduction of nitriles over Raney® Nickel involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an intermediate imine, which is then further hydrogenated to the primary amine. The catalyst's surface provides a template for the reaction, and it is typically saturated with hydrogen prior to or during the reaction.

Performance and Considerations

Catalytic hydrogenation with Raney® Nickel is a robust method capable of high yields. However, the activity of the catalyst can be a double-edged sword.

  • Stereochemical Integrity : While generally considered a reliable method, the basic nature of Raney® Nickel (due to residual sodium hydroxide from its preparation) can pose a risk of racemization of the C2 stereocenter. This is a critical consideration for (R)-Piperidine-2-carbonitrile. The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can mitigate this risk by reducing the acidity of the alpha-proton.

  • Reaction Conditions : The reaction typically requires elevated hydrogen pressure and temperature, which necessitates specialized equipment like a Parr shaker or a high-pressure autoclave.

  • Safety : Raney® Nickel is pyrophoric when dry and must be handled with care as a slurry in water or a suitable solvent.[2]

Experimental Protocol: Catalytic Hydrogenation of N-Boc-(R)-Piperidine-2-carbonitrile

The following protocol is a representative procedure adapted from established methods for nitrile hydrogenation.

  • Catalyst Preparation : In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) three times with the reaction solvent (e.g., methanol or ethanol) by decantation.

  • Reaction Setup : To a high-pressure hydrogenation vessel, add N-Boc-(R)-Piperidine-2-carbonitrile (1.0 eq) and the solvent (e.g., methanol, ~0.1 M concentration).

  • Catalyst Addition : Under an inert atmosphere (e.g., argon or nitrogen), add the washed Raney® Nickel slurry to the reaction vessel (typically 10-20% by weight of the substrate).

  • Hydrogenation : Seal the vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to 50-100 psi. Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring and Work-up : Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution : Do not allow the filter cake to dry, as it is pyrophoric. The filtrate is then concentrated under reduced pressure to yield the crude N-Boc-(R)-2-(aminomethyl)piperidine.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[3][4]

Mechanism of Action

The reduction of a nitrile with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[5] The first addition to the electrophilic carbon of the nitrile forms an intermediate imine anion complexed to aluminum. A second hydride addition to this intermediate generates a diamidoaluminate complex. Aqueous work-up then protonates the nitrogen atoms to yield the primary amine.[5]

Performance and Considerations

LiAlH₄ is a highly effective reagent for nitrile reduction, often providing excellent yields.

  • Stereochemical Integrity : Reductions with LiAlH₄ are typically performed under neutral or slightly basic work-up conditions and are generally considered to be stereospecific for the reduction of chiral nitriles, with a low risk of racemization.

  • Chemoselectivity : As a potent reducing agent, LiAlH₄ will also reduce other sensitive functional groups such as esters, amides, and carboxylic acids. This lack of selectivity can be a drawback if such groups are present in the substrate.

  • Safety : LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled with extreme care in a dry, inert atmosphere.

Experimental Protocol: LiAlH₄ Reduction of N-Boc-(R)-Piperidine-2-carbonitrile

The following is a representative laboratory-scale procedure.

  • Reaction Setup : In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve N-Boc-(R)-Piperidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser method) : Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation : Stir the resulting slurry at room temperature for 30 minutes, then filter and wash the solids thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-(R)-2-(aminomethyl)piperidine.

Performance Comparison

The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ depends on several factors, including the scale of the reaction, the available equipment, and the presence of other functional groups.

FeatureCatalytic Hydrogenation (Raney® Nickel)Chemical Reduction (LiAlH₄)
Stereochemical Integrity Potential for racemization, especially without N-protection.Generally high, with a low risk of racemization.
Yield Generally good to excellent.Typically very high.
Chemoselectivity Good; will not reduce esters, amides, or carboxylic acids.Poor; reduces most polar functional groups.
Reaction Conditions Elevated temperature and pressure.0 °C to reflux at atmospheric pressure.
Scalability Highly scalable and cost-effective for industrial production.Less suitable for large-scale industrial processes due to cost and safety.
Safety Pyrophoric catalyst; handling of flammable hydrogen gas under pressure.Reacts violently with water; requires a strictly anhydrous and inert atmosphere.

Visualization of Reaction Pathways

Nitrile Reduction Pathways Figure 1: Comparison of Reduction Pathways cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction A (R)-Piperidine-2-carbonitrile B [Intermediate Imine] A->B H2, Raney® Ni C (R)-2-(Aminomethyl)piperidine B->C H2, Raney® Ni D (R)-Piperidine-2-carbonitrile E [Imine Anion Complex] D->E 1. LiAlH4 F [Diamidoaluminate Complex] E->F 2. LiAlH4 G (R)-2-(Aminomethyl)piperidine F->G 3. H2O work-up Method Selection Workflow Figure 2: Workflow for Selecting a Reduction Method Start Start: (R)-Piperidine-2-carbonitrile Q1 Are other reducible functional groups present (e.g., esters, amides)? Start->Q1 Method1 Catalytic Hydrogenation (Raney® Nickel) Q1->Method1 No Method2 Chemical Reduction (LiAlH4) Q1->Method2 Yes Q2 Is scalability for industrial production a key factor? Q2->Method1 Yes Q2->Method2 No Protect Consider N-protection to minimize racemization risk. Method1->Protect Method2->Q2

Caption: Figure 2: Workflow for Selecting a Reduction Method

Conclusion

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are viable methods for the conversion of (R)-Piperidine-2-carbonitrile to (R)-2-(aminomethyl)piperidine. The choice between these two powerful techniques should be made after careful consideration of the specific requirements of the synthesis. For laboratory-scale synthesis where other reducible functional groups are absent and stereochemical integrity is the highest priority, LiAlH₄ is an excellent choice. For larger-scale production where cost, scalability, and chemoselectivity are paramount, catalytic hydrogenation with Raney® Nickel, ideally with an N-protected substrate, is the more practical approach. As with any chemical transformation, careful optimization of reaction conditions is essential to achieve the desired outcome with high yield and purity.

References

  • DE60311510T2, "METHOD FOR RACEMIZING ENANTIUM-REPRODUCED ALPHA-AMINONITRILE," Google P
  • LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Wang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 943–951. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 142-154.
  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Wipf, P. (2007). Chem 2320. [Link]

  • Simal, C., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3690. [Link]

  • Jacques, J., & Fouquey, C. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 41(4), 323–325. [Link]

  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic letters, 18(20), 5256–5259. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Szostak, M., et al. (2018). Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides. Angewandte Chemie (International ed. in English), 57(38), 12345–12349. [Link]

  • Wolf, C., et al. (2014). Optical Enantiodifferentiation of Chiral Nitriles. Organic letters, 16(23), 6184–6187. [Link]

  • Dell'Amico, L. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of organic chemistry, 85(7), 4655–4667. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. [Link]

  • Humphrey, G. R., et al. (2011). A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate. The Journal of Organic Chemistry, 76(4), 1017–1029. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(12), 7794–7805. [Link]

  • Gotor-Fernández, V., et al. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules (Basel, Switzerland), 22(10), 1640. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • The Organic Chemistry Tutor. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]

  • D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of organic chemistry, 78(18), 9324–9337. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Handling and Proper Disposal of (R)-Piperidine-2-carbonitrile

As a Senior Application Scientist, I recognize that drug development professionals and synthetic chemists frequently rely on chiral building blocks like (R)-Piperidine-2-carbonitrile. However, the exact structural featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that drug development professionals and synthetic chemists frequently rely on chiral building blocks like (R)-Piperidine-2-carbonitrile. However, the exact structural features that make this compound synthetically valuable—its basic piperidine ring and reactive nitrile group—also dictate strict, non-negotiable disposal parameters.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and disposal of (R)-Piperidine-2-carbonitrile, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards [1].

Chemical Hazard Profile & Causality

To safely dispose of any chemical, we must first understand the mechanistic causality behind its hazards. (R)-Piperidine-2-carbonitrile presents a dual-hazard profile [4]:

  • The Piperidine Ring (Corrosivity & Toxicity): Piperidine is a secondary amine, making it a strong organic base (pKa ~11.2). In its free-base form, it is highly corrosive to skin and eyes, and it is systemically toxic via dermal absorption and inhalation [2].

  • The Nitrile Group (Reactivity Hazard): The nitrile functional group (-C≡N) is relatively stable under neutral or basic conditions. However, if introduced to a low-pH environment, the nitrile group can undergo rapid protonation and hydrolysis. This reaction risks the off-gassing of hydrogen cyanide (HCN) , a lethal respiratory hazard. Furthermore, mixing the basic piperidine ring with strong acids will trigger a violent, exothermic neutralization reaction, rapidly volatilizing toxic components into the laboratory atmosphere.

The Golden Rule: (R)-Piperidine-2-carbonitrile waste must be strictly segregated from all acidic waste streams to prevent catastrophic HCN gas evolution.

Waste Segregation & Compatibility Matrix

To prevent incompatible chemical reactions in your Satellite Accumulation Area (SAA), adhere to the following compatibility matrix when designating waste streams.

Chemical ClassExample AgentsCompatibilityCausality / Reaction Risk
Strong Acids HCl, H₂SO₄, HNO₃INCOMPATIBLE Exothermic neutralization; extreme risk of lethal HCN gas evolution.
Strong Oxidizers Peroxides, PermanganatesINCOMPATIBLE Violent oxidation; risk of fire and release of toxic NOₓ gases.
Halogenated Solvents Dichloromethane (DCM)Compatible (Segregate)Safe to mix, but segregating non-halogenated waste reduces final incineration costs.
Basic Aqueous Waste NaOH, KOH solutionsCompatiblePiperidine base and nitrile group remain stable; no risk of HCN release.

Step-by-Step Disposal Methodology

Every step in this protocol is designed to be a self-validating system, ensuring that errors are caught before they escalate into safety incidents.

Phase 1: Point-of-Generation Collection
  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste container.

    • Causality: HDPE provides excellent chemical resistance to basic amines, preventing container degradation and subsequent leaks.

  • Pre-Check Validation: Visually inspect the container to ensure it is completely dry and devoid of any acidic residues before adding (R)-Piperidine-2-carbonitrile waste.

  • Volume Management: Fill the container to no more than 80% capacity.

    • Causality: Leaving 20% headspace allows for safe vapor expansion due to ambient temperature fluctuations in the laboratory.

Phase 2: RCRA-Compliant Labeling
  • Immediate Identification: Affix an EPA-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container [1].

  • Characterization: Clearly list the contents as "(R)-Piperidine-2-carbonitrile" and check the hazard boxes for "Toxic" and "Corrosive." Do not use chemical abbreviations.

  • Dating Protocol: Do NOT date the container until it reaches the 80% fill line or is ready to be moved to the Central Accumulation Area (CAA).

Phase 3: Storage and Transport
  • SAA Limits: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container tightly capped unless actively adding waste [3].

  • Transfer: Once the container reaches capacity and the label is dated, transfer it to the facility's CAA within 3 consecutive days to maintain EPA compliance[1].

Phase 4: Final Disposal via Incineration
  • Contractor Handoff: Transfer the waste to a licensed hazardous waste disposal contractor. Do not flush any quantity of this chemical down the drain [3].

  • Destruction Method: Specify High-Temperature Incineration on the waste manifest.

    • Causality: Incineration at temperatures exceeding 1,000°C ensures complete thermal destruction of the piperidine ring and nitrile group, converting them safely into nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, thereby eliminating environmental toxicity risks.

Emergency Spill Response Protocol

In the event of an accidental spill of (R)-Piperidine-2-carbonitrile, execute the following protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the spill zone. Ensure fume hoods or local exhaust ventilation are operating at maximum capacity to clear toxic vapors.

  • PPE Donning: Responders must wear heavy-duty nitrile gloves, splash goggles, and a lab coat [2].

  • Containment: Surround the spill with an inert, non-acidic absorbent (e.g., dry sand, vermiculite, or a universal spill pad). CRITICAL: Do not use acidic neutralizers.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Sanitization: Wash the affected surface with a mild, basic detergent solution to safely remove any residual piperidine base.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: (R)-Piperidine-2-carbonitrile B Is waste mixed with strong acids? A->B C CRITICAL HAZARD: Potential HCN Gas Release Neutralize immediately B->C Yes D Collect in compatible HDPE/Glass container B->D No C->D E Label as 'Hazardous Waste' (Toxic/Organic) D->E F Store in Satellite Accumulation Area (SAA) < 90/180 days E->F G Final Disposal: High-Temperature Incineration (Licensed EPA Contractor) F->G

Workflow for the safe segregation, collection, and disposal of (R)-Piperidine-2-carbonitrile.

References

  • Title: Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Sugemalimab (Piperidine-2-carbonitrile derivative) Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

Handling

Personal protective equipment for handling (R)-Piperidine-2-carbonitrile

Safe Handling and Logistics Guide: (R)-Piperidine-2-carbonitrile (R)-Piperidine-2-carbonitrile (CAS: 1434126-85-8) is a critical chiral building block in pharmaceutical synthesis, featuring both a highly basic secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Logistics Guide: (R)-Piperidine-2-carbonitrile

(R)-Piperidine-2-carbonitrile (CAS: 1434126-85-8) is a critical chiral building block in pharmaceutical synthesis, featuring both a highly basic secondary amine and a reactive nitrile group[1]. While synthetically valuable for drug development, this dual functionality presents severe acute toxicity and corrosive hazards[2]. Classified under UN 2922 (Corrosive liquid, toxic, N.O.S.), this compound requires uncompromising logistical frameworks, precise environmental controls, and rigorous personal protective equipment (PPE)[3][4].

This guide provides drug development professionals with a self-validating, causality-driven operational protocol for the safe handling, emergency management, and disposal of (R)-Piperidine-2-carbonitrile.

I. Quantitative Hazard & Logistics Profile

Understanding the physicochemical properties of (R)-Piperidine-2-carbonitrile is the first step in risk mitigation. The basicity of the piperidine ring drives its corrosivity, while its high vapor pressure at room temperature exacerbates inhalation risks[2][5].

Table 1: Physicochemical Properties and Hazard Classifications

Property / MetricValue / Classification
CAS Number 1434126-85-8
Molecular Formula C6H10N2
Storage Temperature 2–8°C (Sealed, dark, dry environment)
Transport Classification UN 2922 (Corrosive liquid, toxic, N.O.S.), Packing Group III
Acute Toxicity (Oral) Category 4 (H302) - Harmful if swallowed
Acute Toxicity (Dermal/Inhalation) Category 3 (H311 + H331) - Toxic in contact with skin/inhaled
Skin/Eye Corrosion Category 2 (H315) / Category 1 (H318) - Serious eye damage

II. Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling UN 2922 corrosive amines. The aliphatic amine nature of the piperidine ring acts as an aggressive solvent against non-polar matrices like natural rubber and PVC, rapidly degrading their structural integrity[6].

Causality for PPE Selection: Butyl rubber is mandated because its high molecular density and cross-linking specifically resist permeation by basic organic amines, whereas standard nitrile degrades under prolonged exposure[5][7].

Table 2: PPE Selection and Permeation Data

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeOperational Recommendation
Primary Gloves Butyl Rubber0.70 mm> 480 minMandatory for direct handling and dispensing.
Secondary Gloves Nitrile Rubber0.40 mm> 120 minAcceptable only as an under-layer for splash protection.
Prohibited Gloves Natural Rubber / PVCN/A< 10 minDo Not Use. Rapid degradation and permeation risk.
Eye Protection PolycarbonateN/AN/AChemical splash goggles paired with a full-face shield.
Body Protection Flame-retardant Tychem®N/AN/AChemical-resistant apron worn over a standard lab coat.

III. Self-Validating Operational Protocol

To ensure absolute trustworthiness, the following dispensing and handling protocol incorporates built-in validation checks. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Activate the chemical fume hood and confirm the face velocity is between 80–120 feet per minute (fpm).

    • Validation Check: Observe the continuous digital airflow monitor; tape a Kimwipe to the bottom of the sash—it must pull gently and continuously inward. If the alarm sounds, abort the procedure.

  • PPE Integrity Testing: Inspect butyl gloves for micro-punctures using the nitrogen inflation test.

    • Validation Check: Twist the cuff to trap air inside the glove and apply pressure. The glove must hold the trapped air without deflating for a minimum of 10 seconds.

Phase 2: Dispensing and Handling
  • Thermal Equilibration: Remove the sealed vial of (R)-Piperidine-2-carbonitrile from 2–8°C storage. Place it in a desiccator and allow it to reach ambient temperature before opening[1].

    • Causality: Opening a cold vial introduces atmospheric moisture condensation. Moisture can hydrolyze the nitrile group over time or cause violent exothermic reactions when subsequently mixed with incompatible reagents.

  • Inert Atmosphere Transfer: Purge the receiving reaction vessel with Argon or Nitrogen.

    • Validation Check: A bubbler attached to the Schlenk line or exhaust must show a steady rate of 1–2 bubbles per second, confirming positive inert pressure.

  • Positive Displacement Dispensing: Use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle to transfer the liquid.

    • Causality: Standard air-displacement pipettes suffer from vapor lock and dripping when handling volatile, toxic liquids. Positive displacement ensures absolute volumetric accuracy and prevents hazardous drips.

IV. Emergency Response & Spill Management

In the event of a spill, immediate categorization of the spill volume dictates the response workflow.

SpillWorkflow Start Spill Detected: (R)-Piperidine-2-carbonitrile Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Low Risk Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large High Risk DonPPE Don Maximum PPE (Butyl Gloves, Respirator) Small->DonPPE Evacuate Evacuate Lab Immediately Large->Evacuate Absorb Absorb with Inert Material (Diatomaceous Earth) DonPPE->Absorb Clean Decontaminate Surface (Alcohol/Water Scrub) Absorb->Clean Waste Dispose as UN 2922 Corrosive/Toxic Waste Clean->Waste CallEHS Contact EHS / HazMat Evacuate->CallEHS

Operational workflow for (R)-Piperidine-2-carbonitrile spill response and waste management.

V. Waste Disposal & Logistics Plan (UN 2922)

Disposal of (R)-Piperidine-2-carbonitrile must strictly adhere to EPA/RCRA and international UN 2922 guidelines[3][8].

  • Chemical Segregation: Never mix piperidine-nitrile waste with strong acids or oxidizers.

    • Causality: Acidic conditions will protonate the basic piperidine ring exothermically, and extreme conditions risk the evolution of lethal hydrogen cyanide (HCN) gas from the nitrile group.

  • Containment: Collect liquid waste in high-density polyethylene (HDPE) or glass containers. Do not use unlined metal containers.

    • Causality: The corrosive nature of the compound will degrade unlined metal, leading to catastrophic primary containment failure[3].

  • Decontamination of Empty Vessels: Triple-rinse empty primary containers with a compatible organic solvent (e.g., ethanol or acetone) before final disposal. Collect all rinsate as hazardous waste[8][9].

    • Validation Check: Swab the final rinsed vessel with pH paper; the paper must read neutral (pH ~7), confirming the complete removal of the highly basic piperidine residue.

  • Labeling & Logistics: Affix a standardized hazardous waste label detailing: "UN 2922, Corrosive Liquid, Toxic, N.O.S. (Piperidine-2-carbonitrile), 8 (6.1), PG III" [4][10]. Store in a secondary containment tray until EHS pickup.

References

  • Sigma-Aldrich. "(R)-Piperidine-2-carbonitrile | 1434126-85-8". sigmaaldrich.com.
  • BLD Pharm. "42457-10-3 | Piperidine-2-carbonitrile". bldpharm.com.
  • Washington State University (WSU). "UN 2922, CORROSIVE - PICOL: STORAGE AND DISPOSAL". wsu.edu.
  • Pennsylvania Department of Environmental Protection. "SAFETY DATA SHEET PRODUCT". dep.
  • AmericanBio.
  • BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine". benchchem.com.
  • Jubilant Ingrevia.
  • OrgChemBoulder / Sigma-Aldrich. "Piperidine; 110-89-4..
  • Sigma-Aldrich.
  • Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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